Product packaging for 3-(3-Nitrophenyl)thiophene(Cat. No.:CAS No. 30011-95-1)

3-(3-Nitrophenyl)thiophene

Cat. No.: B1322899
CAS No.: 30011-95-1
M. Wt: 205.23 g/mol
InChI Key: QXYUBMJPUHIKTG-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)thiophene ( 30011-95-1) is a high-purity, white powder organic compound that serves as a valuable building block in scientific research and development . This chemical features a thiophene ring, a privileged five-membered heterocyclic scaffold containing a sulfur atom, which is linked to a 3-nitrophenyl group . The thiophene nucleus is a cornerstone in medicinal chemistry, ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecule drugs over the past decade, underscoring its significant pharmacological relevance . As a versatile intermediate, this compound is primarily used in the synthesis of more complex molecules for pharmaceutical and material science applications . In drug discovery, thiophene derivatives are extensively explored for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The nitrophenyl substituent enhances the compound's utility as a precursor in further chemical transformations, such as reduction to aniline derivatives, making it a critical synthon for creating targeted libraries in structure-activity relationship (SAR) studies . Beyond medicinal chemistry, thiophene-based structures are widely employed in material science, finding applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2S B1322899 3-(3-Nitrophenyl)thiophene CAS No. 30011-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitrophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYUBMJPUHIKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627818
Record name 3-(3-Nitrophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30011-95-1
Record name 3-(3-Nitrophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-(3-Nitrophenyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis, reactivity, and potential biological significance, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₇NO₂S-
Molecular Weight 205.23 g/mol -
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and poorly soluble in water.Inferred from structural analogues

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This versatile method allows for the formation of a carbon-carbon bond between a thiophene derivative and a phenyl derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 3-bromothiophene and 3-nitrophenylboronic acid.

Materials:

  • 3-Bromothiophene

  • 3-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromothiophene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 3-Bromothiophene Oxidative_Addition Oxidative_Addition 3-Nitrophenylboronic_acid Transmetalation Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition 3-Bromothiophene Oxidative_Addition->Transmetalation 3-Nitrophenylboronic acid / Base Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) regenerates catalyst This compound Reductive_Elimination->this compound forms C-C bond Reactivity This compound This compound Thiophene_Ring Thiophene Ring (Electron-rich) This compound->Thiophene_Ring Nitrophenyl_Ring Nitrophenyl Ring (Electron-deficient) This compound->Nitrophenyl_Ring Electrophilic_Attack Electrophilic_Attack Thiophene_Ring->Electrophilic_Attack More favorable Nitrophenyl_Ring->Electrophilic_Attack Less favorable Spectroscopy_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenyl)thiophene from Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3-nitrophenyl)thiophene, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the detailed elucidation of the most common and efficient synthetic route: the Suzuki-Miyaura cross-coupling reaction. Additionally, alternative synthetic strategies, including the Negishi and Stille couplings, are discussed. This guide includes detailed experimental protocols for the synthesis of the target molecule and its essential precursors, 3-bromothiophene and 3-nitrophenylboronic acid. Quantitative data is summarized in structured tables for easy comparison, and reaction pathways are illustrated with clear, concise diagrams.

Introduction

Thiophene and its derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional organic materials. The introduction of a nitrophenyl group onto the thiophene scaffold, specifically at the 3-position, can significantly influence the molecule's electronic properties and biological activity. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. This guide offers a detailed technical overview of its synthesis from readily available precursors.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for the synthesis of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between 3-bromothiophene and 3-nitrophenylboronic acid.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-bromothiophene 3-Bromothiophene product This compound 3-bromothiophene->product + 3-nitrophenylboronic_acid 3-Nitrophenylboronic Acid 3-nitrophenylboronic_acid->product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->product Base Base (e.g., K₂CO₃) Base->product Solvent Solvent (e.g., Toluene/Water) Solvent->product

Caption: Suzuki-Miyaura coupling of 3-bromothiophene and 3-nitrophenylboronic acid.

Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-bromothiophene with 3-nitrophenylboronic acid.[1]

Materials:

  • 3-Bromothiophene

  • 3-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, combine 3-bromothiophene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data
ParameterValueReference
Yield Moderate to good[2]
Catalyst Loading 3-5 mol%[1]
Base to Substrate Ratio 2:1[1]
Reaction Temperature 80-100 °C
Reaction Time 12-24 hours

Synthesis of Precursors

Synthesis of 3-Bromothiophene

Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene typically involves a two-step process: exhaustive bromination to 2,3,5-tribromothiophene, followed by selective reductive debromination.[3]

Tribromothiophene_Synthesis Thiophene Thiophene 2,3,5-Tribromothiophene 2,3,5-Tribromothiophene Thiophene->2,3,5-Tribromothiophene 3 Br₂, Chloroform

Caption: Synthesis of 2,3,5-Tribromothiophene from Thiophene.

Experimental Protocol:

  • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve thiophene (1.0 eq) in chloroform.

  • Cool the flask in a water bath.

  • Slowly add bromine (3.0 eq) dropwise to the stirred solution over approximately 10 hours.

  • Allow the mixture to stand overnight at room temperature.

  • Heat the mixture to 50°C for several hours.

  • Wash the reaction mixture with a 2N sodium hydroxide solution.

  • Separate the organic layer and reflux it for 7 hours with a solution of potassium hydroxide in 95% ethanol.

  • Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

  • Purify the crude product by vacuum distillation to yield 2,3,5-tribromothiophene.[3]

Debromination 2,3,5-Tribromothiophene 2,3,5-Tribromothiophene 3-Bromothiophene 3-Bromothiophene 2,3,5-Tribromothiophene->3-Bromothiophene Zinc dust, Acetic acid

Caption: Reductive debromination to 3-Bromothiophene.

Experimental Protocol:

  • To a three-necked flask, add water, zinc dust, and acetic acid.

  • Heat the mixture to reflux with stirring.

  • Add 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.

  • After the addition is complete, continue to reflux for an additional 3 hours.

  • Arrange the condenser for downward distillation and distill the product with water.

  • Separate the organic layer from the distillate, wash with 10% sodium carbonate solution and then with water.

  • Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.[3]

Quantitative Data for 3-Bromothiophene Synthesis:

StepReactantsReagentsYieldReference
1 Thiophene, BromineChloroform, NaOH, KOH, Ethanol75-85%[4]
2 2,3,5-TribromothiopheneZinc dust, Acetic acid~80%[5]
Synthesis of 3-Nitrophenylboronic Acid

3-Nitrophenylboronic acid can be synthesized via several routes. One common method involves the nitration of phenylboronic acid.

Nitrophenylboronic_Acid_Synthesis Phenylboronic Acid Phenylboronic Acid 3-Nitrophenylboronic Acid 3-Nitrophenylboronic Acid Phenylboronic Acid->3-Nitrophenylboronic Acid Fuming HNO₃

Caption: Synthesis of 3-Nitrophenylboronic Acid.

Experimental Protocol:

  • Cool fuming nitric acid in an ice-salt bath to -15°C.

  • Slowly add phenylboronic acid to the cooled nitric acid over 1-2 hours, ensuring the temperature does not exceed -9°C.

  • Stir the mixture for an additional 15-30 minutes.

  • Pour the reaction mixture over ice.

  • The resulting precipitate can be purified by recrystallization.

Alternative Synthetic Routes

While Suzuki-Miyaura coupling is the most common method, other cross-coupling reactions can also be employed for the synthesis of this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6][7] For the synthesis of this compound, this would typically involve the coupling of a 3-thienylzinc halide with 1-bromo-3-nitrobenzene or 3-nitrophenylzinc halide with 3-bromothiophene.

Negishi_Coupling 3-Thienylzinc_halide 3-Thienylzinc halide product This compound 3-Thienylzinc_halide->product + 1-Bromo-3-nitrobenzene 1-Bromo-3-nitrobenzene 1-Bromo-3-nitrobenzene->product Pd_or_Ni_catalyst Pd or Ni Catalyst Pd_or_Ni_catalyst->product

Caption: Negishi coupling for this compound synthesis.

Stille Coupling

The Stille reaction utilizes an organotin compound and an organic halide in the presence of a palladium catalyst. The synthesis of this compound via Stille coupling would likely involve the reaction of 3-(tributylstannyl)thiophene with 1-bromo-3-nitrobenzene. A significant drawback of this method is the toxicity of the organotin reagents.

Stille_Coupling 3-Tributylstannyl_thiophene 3-(Tributylstannyl)thiophene product This compound 3-Tributylstannyl_thiophene->product + 1-Bromo-3-nitrobenzene 1-Bromo-3-nitrobenzene 1-Bromo-3-nitrobenzene->product Pd_catalyst Pd Catalyst Pd_catalyst->product

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Nitrophenyl)thiophene is a biaryl heterocyclic compound comprised of a five-membered thiophene ring linked to a nitrophenyl group. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse and significant biological activities, which include anticancer, anti-inflammatory, and antioxidant properties. The electronic properties, molecular geometry, and bonding characteristics of these molecules are fundamental to understanding their structure-activity relationships (SAR) and potential applications in drug design and materials science. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution and reactivity of the entire molecule. This guide provides a detailed overview of the molecular structure, bonding, spectroscopic characterization, and synthetic approaches for this compound, supported by experimental and computational data.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its identification and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₀H₇NO₂S[1]
Molecular Weight 205.23 g/mol [1]
CAS Number 30011-95-1Not explicitly found
Appearance Expected to be a solid at room temperatureGeneral knowledge
Topological Polar Surface Area 74.1 Ų[1]

Molecular Structure and Bonding

The structural integrity and reactivity of this compound are dictated by the interplay of its two aromatic rings and the nitro substituent. The molecule's geometry is typically determined through single-crystal X-ray diffraction or optimized using computational methods like Density Functional Theory (DFT).[2] While specific crystallographic data for the title compound is not publicly available, representative bond lengths and angles can be inferred from studies on closely related structures.[3][4][5]

The key features of its bonding include:

  • Aromaticity : Both the thiophene and the phenyl rings are aromatic, contributing to the molecule's overall stability. The sulfur atom in the thiophene ring contributes a lone pair of electrons to the π-system, establishing its aromatic character.[6]

  • Planarity : Biaryl systems like this often exhibit a degree of torsion (a dihedral angle) between the planes of the two rings. This angle is a result of balancing steric hindrance between adjacent hydrogen atoms and the stabilizing effects of extended π-conjugation. For similar compounds, this dihedral angle can vary.[3]

  • C-S Bonding : The carbon-sulfur bonds within the thiophene ring are shorter than a typical C-S single bond, indicating partial double bond character due to electron delocalization.

  • Influence of the Nitro Group : The strongly electron-withdrawing nitro (-NO₂) group deactivates the phenyl ring towards electrophilic substitution and influences the overall electron density distribution across the molecule. This can be a key factor in its biological interactions and chemical reactivity.[7]

Representative Structural Parameters

The following table summarizes expected bond lengths and angles based on computational studies and crystallographic data from analogous thiophene-phenyl structures.

ParameterBond/AtomsTypical Value
Bond Lengths (Å)
C-S (thiophene)~1.70 - 1.72 Å
C=C (thiophene)~1.37 - 1.42 Å
C-C (inter-ring)~1.48 Å
C=C (phenyl)~1.39 - 1.41 Å
C-N (nitro)~1.48 Å
N=O (nitro)~1.22 Å
Bond Angles (°)
C-S-C (thiophene)~92 - 93°
C-C-S (thiophene)~109 - 112°
C-C-C (thiophene)~112 - 115°
C-C-C (phenyl)~120°
O-N-O (nitro)~124°

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.[8][9]

Spectroscopy TypeKey Features and Expected Observations
¹H NMR - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on both the thiophene and nitrophenyl rings. - The specific splitting patterns (multiplicity) would depend on the coupling between adjacent protons.[10][11]
¹³C NMR - Aromatic carbon signals typically appear in the δ 120-150 ppm range. - The carbon atom attached to the nitro group would be significantly deshielded.[10][11]
FT-IR (cm⁻¹) - ~3100-3000 : Aromatic C-H stretching. - ~1590-1450 : Aromatic C=C ring stretching vibrations. - ~1530-1500 & 1350-1330 : Asymmetric and symmetric N=O stretching of the nitro group, respectively.[12] - ~800-700 : C-S stretching and ring vibrations for thiophene.
UV-Visible (nm) - Absorption maxima (λmax) are expected in the UV region, typically between 250-350 nm, corresponding to π-π* electronic transitions within the conjugated aromatic system.[13] The presence of the nitro group may cause a red shift (bathochromic shift) in the absorption spectrum.

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][15] This reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[16][17]

General Protocol for Suzuki-Miyaura Coupling

Reaction: 3-Thienylboronic acid + 1-Bromo-3-nitrobenzene → this compound

Materials:

  • 3-Thienylboronic acid (1.0 equiv)

  • 1-Bromo-3-nitrobenzene (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-thienylboronic acid, 1-bromo-3-nitrobenzene, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Visualizations

Synthetic Workflow

The Suzuki-Miyaura coupling provides a robust pathway for the synthesis of this compound. The workflow involves the catalyzed reaction of a thiophene boronic acid with a nitrophenyl halide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Thienylboronic Acid Process Suzuki-Miyaura Cross-Coupling Reactant1->Process Reactant2 1-Bromo-3-nitrobenzene Reactant2->Process Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Process Base Aqueous Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Toluene) Solvent->Process Purification Workup & Purification Process->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Molecular Analysis and Characterization Workflow

A comprehensive understanding of a novel compound requires a multi-faceted approach, combining synthesis with both experimental and computational analysis to correlate its structure with its physicochemical properties.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_final Final Assessment A Chemical Synthesis B Purification (Chromatography) A->B C Spectroscopy (NMR, IR, UV-Vis) B->C D X-Ray Crystallography B->D G Structure-Property Correlation C->G E DFT Optimization (Geometry, Energies) D->E F Property Prediction (HOMO-LUMO, MEP) E->F F->G

Caption: Integrated workflow for the characterization of this compound.

References

Spectroscopic Data and Characterization of 3-(3-Nitrophenyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(3-Nitrophenyl)thiophene. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the following data is predicted based on established principles of spectroscopy and data from analogous compounds. This guide also outlines detailed experimental protocols for acquiring such data and a generalized workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known effects of substituent groups on the thiophene and benzene rings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiophene H-27.8 - 8.0ddJ(H2,H5) ≈ 1.5, J(H2,H4) ≈ 3.0
Thiophene H-47.4 - 7.6ddJ(H4,H5) ≈ 5.0, J(H4,H2) ≈ 3.0
Thiophene H-57.5 - 7.7ddJ(H5,H4) ≈ 5.0, J(H5,H2) ≈ 1.5
Nitrophenyl H-2'8.4 - 8.6tJ(H2',H6') ≈ 2.0
Nitrophenyl H-4'7.9 - 8.1dddJ(H4',H5') ≈ 8.0, J(H4',H6') ≈ 2.0, J(H4',H2') ≈ 1.0
Nitrophenyl H-5'7.6 - 7.8tJ(H5',H4') ≈ 8.0, J(H5',H6') ≈ 8.0
Nitrophenyl H-6'8.1 - 8.3dddJ(H6',H5') ≈ 8.0, J(H6',H2') ≈ 2.0, J(H6',H4') ≈ 1.0

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon Predicted Chemical Shift (δ, ppm)
Thiophene C-2120 - 125
Thiophene C-3138 - 142
Thiophene C-4126 - 130
Thiophene C-5123 - 127
Nitrophenyl C-1'135 - 139
Nitrophenyl C-2'121 - 125
Nitrophenyl C-3'148 - 150
Nitrophenyl C-4'123 - 127
Nitrophenyl C-5'130 - 134
Nitrophenyl C-6'130 - 134

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Asymmetric NO₂ Stretch1550 - 1515Strong
Symmetric NO₂ Stretch1355 - 1335Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-N Stretch880 - 840Medium
Thiophene Ring C-S Stretch850 - 800Medium-Weak

Note: Spectra are typically recorded as KBr pellets or in a suitable solvent.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ion Predicted m/z Notes
[M]⁺205.02Molecular Ion
[M-NO₂]⁺159.03Loss of nitro group
[C₁₀H₇S]⁺159.03Fragmentation of nitrophenyl group
[C₄H₃S]⁺83.99Thienyl cation

Note: Electron Ionization (EI) is a common method for initial analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a 90° pulse with a relaxation delay of 5 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a standard pulse program with a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the acquired free induction decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection : Detect the ions using an electron multiplier or other suitable detector.

  • Data Acquisition and Processing : The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (e.g., 3-bromothiophene, 3-nitrophenylboronic acid) Reaction Suzuki Coupling Reaction (Pd catalyst, base, solvent) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physical Properties of 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(3-Nitrophenyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a 3-nitrophenyl group. The presence of both the electron-rich thiophene moiety and the electron-withdrawing nitro group on the phenyl ring imparts unique electronic properties to the molecule, making it a subject of interest in materials science and as a building block in the synthesis of more complex molecules with potential biological activity. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, and formulation.

Quantitative Data on Physical Properties

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined melting and boiling points for this compound. The table below summarizes the currently available data.

PropertyValue
Melting Point Not Available
Boiling Point Not Available

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

  • Purity Indication: A sharp melting point (a narrow range of 0.5-2 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology: Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer placed such that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

  • Sample and Boiling Chips: The compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Equilibrium: The temperature will stabilize at the boiling point of the liquid as the vapor and liquid phases reach equilibrium.

  • Recording the Boiling Point: The stable temperature at which the liquid is actively boiling and condensing in the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Methodology: Thiele Tube Method (for small quantities)

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, which is then attached to a thermometer.

  • Capillary Inversion: A capillary tube, sealed at the upper end, is inverted and placed into the liquid in the test tube.

  • Heating: The assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Recording the Boiling Point: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Analysis

The following diagram illustrates the logical workflow from compound synthesis to the dissemination of its physical property data.

cluster_0 Experimental Phase cluster_1 Data Processing & Presentation cluster_2 Dissemination A Compound Synthesis & Purification B Melting Point Determination A->B C Boiling Point Determination A->C D Data Recording & Analysis B->D C->D E Tabulation of Results D->E F Technical Guide / Whitepaper E->F

A Technical Guide to the Solubility of 3-(3-Nitrophenyl)thiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-(3-Nitrophenyl)thiophene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine its solubility. The guide outlines the predicted solubility profile based on the compound's molecular structure, offers detailed experimental protocols for quantitative solubility determination, and presents a visual workflow to aid in experimental design. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating new products containing this compound.

Introduction: Understanding the Solubility of this compound

This compound is a heterocyclic aromatic compound featuring a thiophene ring substituted with a nitrophenyl group. Its molecular structure, combining the aromaticity of both the thiophene and benzene rings with the polar nitro group, suggests a nuanced solubility profile. The principle of "like dissolves like" is fundamental to predicting its behavior in various organic solvents. The presence of the polar nitro group may impart some solubility in polar solvents, while the larger nonpolar aromatic structure will favor solubility in nonpolar or moderately polar organic solvents.

Precise knowledge of a compound's solubility is essential for a variety of applications in research and development, including:

  • Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for techniques like recrystallization and chromatography.

  • Drug Formulation: Developing stable and effective delivery systems for pharmaceutical applications.

  • Materials Science: Creating homogeneous mixtures for the development of new materials.

Given the absence of extensive published solubility data for this compound, this guide provides a robust starting point for its empirical determination.

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The following table summarizes the expected solubility, which should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Nonpolar Aprotic Hexane, TolueneLow to ModerateThe large, nonpolar aromatic surface area of the molecule will have favorable interactions with nonpolar solvents. However, the presence of the polar nitro group may limit high solubility.
Polar Aprotic Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar nitro group while also solvating the nonpolar aromatic portions of the molecule. Solvents like acetone and DCM are often effective for compounds with mixed polarity.[1][2]
Polar Protic Methanol, EthanolModeratePolar protic solvents can interact with the nitro group. The overall solubility will depend on the balance between these interactions and the energy required to disrupt the solvent's hydrogen-bonding network to accommodate the nonpolar parts of the solute.[1]
Aqueous Solvents WaterInsolubleThe molecule is predominantly nonpolar and lacks significant hydrogen bonding capabilities, making it unlikely to be soluble in water.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • A calibration curve must be generated using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Workflow for Experimental Solubility Determination

The following diagram outlines the logical steps for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to a known volume of solvent prep2 Seal the vial prep1->prep2 equil Agitate in a thermostatic shaker for 24-48 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge the sample sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Dilute the sample ana1->ana2 ana3 Quantify concentration using HPLC or UV-Vis ana2->ana3 result Calculate Solubility ana3->result

Caption: Workflow for the determination of this compound solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this technical guide provides a comprehensive framework for its determination. The predicted solubility profile, based on its molecular structure, suggests moderate to high solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar aprotic solvents, with insolubility in water. For researchers and drug development professionals, the detailed experimental protocol for the isothermal shake-flask method offers a reliable means to obtain the precise quantitative data necessary for their work. The provided workflow diagram serves as a practical visual aid for implementing this protocol. The systematic determination of the solubility of this compound is a critical step in unlocking its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(3-Nitrophenyl)thiophene, focusing on its nomenclature, and structural representation. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide also furnishes generalized experimental protocols for the synthesis of similar biaryl thiophenes and discusses the potential biological significance of the nitro-functionalized thiophene scaffold based on related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound and its analogs.

Chemical Identity and Nomenclature

The compound with the chemical structure of a thiophene ring substituted with a 3-nitrophenyl group at the 3-position is most commonly referred to as This compound .

  • CAS Number: 30011-95-1

  • Molecular Formula: C₁₀H₇NO₂S

  • Molecular Weight: 205.23 g/mol

IUPAC Name
Synonyms

An alternative name for this compound is 3-(Thien-3-yl)nitrobenzene .

Physicochemical Data

Specific experimentally determined physicochemical data for this compound, such as melting point, boiling point, and solubility, are not available in the reviewed literature and chemical databases. For novel compounds or those with limited characterization, these properties are typically determined experimentally upon synthesis and purification. In the absence of experimental data, computational methods can be employed to predict these properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Software
LogP 3.5 - 4.0Various computational models
Topological Polar Surface Area (TPSA) 74.1 ŲComputational calculation
Hydrogen Bond Donors 0Computational calculation
Hydrogen Bond Acceptors 3Computational calculation
Rotatable Bonds 1Computational calculation

Note: These values are in silico predictions and should be confirmed by experimental measurement.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found, compounds with this structural motif (biaryl systems involving thiophene) are commonly synthesized via palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Suzuki-Miyaura coupling and the Stille coupling. Below are generalized protocols that a researcher could adapt for the synthesis of this specific compound.

Generalized Protocol for Suzuki-Miyaura Coupling

This reaction would involve the coupling of a thiophene-3-boronic acid with 1-bromo-3-nitrobenzene or a similar halide.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling reagents Thiophene-3-boronic acid 1-Bromo-3-nitrobenzene reaction_setup Reaction Setup (Inert Atmosphere, Heat) reagents->reaction_setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) catalyst->reaction_setup solvent Solvent (e.g., Toluene, Dioxane, DMF) Water solvent->reaction_setup workup Aqueous Workup & Extraction reaction_setup->workup Reaction purification Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Methodology:

  • Reactant Preparation: In a reaction vessel, combine thiophene-3-boronic acid (1.0 eq), 1-bromo-3-nitrobenzene (1.0-1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Inert Atmosphere: De-gas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Reaction: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Generalized Protocol for Stille Coupling

This alternative approach would involve the coupling of 3-(tributylstannyl)thiophene with 1-bromo-3-nitrobenzene.

Diagram 2: Generalized Stille Coupling Logical Flow

Stille_Coupling start Start reactants Combine Reactants: 3-(Tributylstannyl)thiophene 1-Bromo-3-nitrobenzene start->reactants catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reactants->catalyst solvent Add Anhydrous Solvent (e.g., Toluene, DMF) catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Quench and Extract monitoring->workup Completion purify Purify by Chromatography workup->purify end Obtain Product purify->end

Caption: Logical flow for the synthesis of this compound utilizing a Stille cross-coupling reaction.

Methodology:

  • Reactant Preparation: To a solution of 1-bromo-3-nitrobenzene (1.0 eq) in an anhydrous, aprotic solvent such as toluene or DMF, add 3-(tributylstannyl)thiophene (1.0-1.2 eq) and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).

  • Inert Atmosphere: Thoroughly de-gas the reaction mixture.

  • Reaction: Heat the mixture, typically in the range of 80-120 °C, until the starting materials are consumed as indicated by TLC or LC-MS analysis.

  • Workup: After cooling, the reaction mixture may be treated with a solution of potassium fluoride to precipitate tin byproducts, which can then be removed by filtration. The filtrate is then subjected to a standard aqueous workup.

  • Purification: The resulting crude product is purified by column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of nitro-substituted thiophene derivatives has been the subject of investigation for various therapeutic applications.

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit a range of biological activities. These activities are often attributed to the electron-withdrawing nature of the nitro group, which can influence the electronic properties of the molecule and its ability to interact with biological targets. Some reported activities for various nitrothiophene derivatives include:

  • Antimicrobial and Antifungal Activity: The nitro group can be crucial for the antimicrobial effects of certain compounds, potentially through mechanisms involving bioreduction to reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules.

  • Anticancer Activity: Some nitroaromatics have been explored as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic species.

  • Enzyme Inhibition: The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have been shown to inhibit a variety of enzymes. The specific substitution pattern and the presence of the nitro group would dictate the potential targets.

It is important to emphasize that these are general activities observed for the broader class of nitrothiophenes, and the specific biological effects of this compound would require experimental evaluation.

Conclusion

This compound is a distinct chemical entity for which detailed experimental data is currently lacking in the public domain. This guide provides its known nomenclature and a framework for its synthesis based on established cross-coupling methodologies. The potential for this compound to exhibit biological activity is inferred from the known properties of related nitrothiophene derivatives. Further experimental investigation is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential as a pharmacologically active agent. This document serves as a starting point for researchers aiming to undertake such investigations.

The Discovery and Enduring Legacy of Nitrophenylthiophenes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthesis, and evolving applications of nitrophenylthiophene compounds for researchers, scientists, and drug development professionals.

Executive Summary

Nitrophenylthiophenes, a class of heterocyclic compounds combining the structural features of thiophene, a phenyl group, and a nitro functional group, have carved a significant niche in the landscape of medicinal chemistry. From their conceptual origins rooted in the 19th-century discovery of thiophene to their current status as versatile scaffolds in drug discovery, their journey is one of evolving chemical synthesis and deepening biological understanding. Initially explored as analogues of other bioactive nitroaromatics, nitrophenylthiophenes are now recognized as critical pharmacophores in their own right, exhibiting a wide spectrum of activities including potent antimicrobial, anticancer, and anti-inflammatory properties. A key aspect of their biological activity, particularly in antimicrobial contexts, is their role as prodrugs, which undergo metabolic activation by microbial nitroreductases to exert their therapeutic effects. This guide provides a comprehensive technical overview of the historical milestones, core synthetic methodologies, quantitative biological data, and key mechanisms of action pertinent to the research and development of nitrophenylthiophene-based therapeutics.

Discovery and History: From Coal Tar to Clinic

The story of nitrophenylthiophenes begins not with their own synthesis, but with the discovery of their parent heterocycle, thiophene.

  • 1882: The Discovery of Thiophene : German chemist Viktor Meyer, while performing a routine lecture demonstration of the "indophenin test" for benzene, made a serendipitous discovery. He observed that the deep blue color reaction with isatin and sulfuric acid only occurred with crude benzene derived from coal tar, not with purified benzene.[1][2][3] This led him to correctly deduce the presence of a sulfur-containing contaminant responsible for the reaction, which he successfully isolated and named "thiophene" (from the Greek theion for sulfur and phaino for to show or appear).[3]

  • Late 19th - Early 20th Century: Early Syntheses and Reactions : Following its discovery, the fundamental chemistry of thiophene was explored. The nitration of thiophene, a foundational reaction for this class of compounds, was established early on, yielding mixtures of 2-nitrothiophene and 3-nitrothiophene. These early nitration methods, often employing nitric acid in acetic anhydride, laid the groundwork for creating nitro-functionalized thiophene building blocks.

  • Mid-20th Century to Present: Emergence in Medicinal Chemistry : The incorporation of the thiophene nucleus into drug molecules gained traction as its role as a bioisostere of the benzene ring was appreciated.[3] This led to the synthesis of more complex derivatives, including nitrophenylthiophenes. The development of modern cross-coupling reactions, particularly the Suzuki coupling, provided highly efficient and regioselective methods to synthesize specific isomers of nitrophenylthiophenes, such as 2-(4-nitrophenyl)thiophene, by coupling a thiophene boronic acid with a nitrophenyl halide.[4] This synthetic advancement was crucial for systematically exploring structure-activity relationships (SAR) and developing compounds with potent and selective biological activities, leading to their investigation as antimicrobial, anticancer, and anti-inflammatory agents.[5][6][7]

Synthetic Methodologies and Experimental Protocols

The synthesis of nitrophenylthiophenes can be broadly approached via two strategies: nitration of a pre-formed phenylthiophene core or construction of the molecule through cross-coupling reactions.

General Synthetic Workflow

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Modern cross-coupling methods generally offer superior control over regioselectivity compared to direct nitration of substituted thiophenes.

G cluster_0 Route A: Direct Nitration cluster_1 Route B: Suzuki Cross-Coupling A1 2-Phenylthiophene A3 Mixture of Isomers (e.g., 5-nitro-2-phenylthiophene, 3-nitro-2-phenylthiophene) A1->A3 A2 Nitrating Agent (e.g., HNO3/Ac2O) A2->A3 A4 Chromatographic Separation A3->A4 A5 Purified Nitrophenylthiophene A4->A5 B1 Thiophene Boronic Acid (e.g., 2-Thiopheneboronic acid) B3 Suzuki Coupling (Pd Catalyst, Base) B1->B3 B2 Halonitrobenzene (e.g., 1-Iodo-4-nitrobenzene) B2->B3 B4 Nitrophenylthiophene (Regiospecific Product) B3->B4

Caption: General synthetic strategies for nitrophenylthiophenes.

Key Experimental Protocols

Protocol 1: Nitration of Thiophene to 2-Nitrothiophene (Classic Method)

This protocol is adapted from the procedure described by Babasinian et al. (1943) and serves as a foundational method for creating nitrothiophene intermediates.

  • Preparation of Reagents : Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride. Separately, dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid.

  • Reaction Setup : In a 2-L three-necked, round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, place half of the nitric acid solution and cool to 10°C.

  • Nitration : While stirring moderately, add half of the thiophene solution dropwise, ensuring the temperature does not exceed room temperature. A cooling bath should be used for control.

  • Completion : After the initial addition, cool the mixture back to 10°C and add the remaining nitric acid solution rapidly, followed by the dropwise addition of the remaining thiophene solution.

  • Work-up : Allow the mixture to stand at room temperature for two hours. Pour the mixture onto an equal weight of crushed ice with vigorous shaking. The product, mononitrothiophene, separates as pale yellow crystals.

  • Purification : Filter the solid, wash thoroughly with ice water, and dry in a desiccator away from light. The crude product contains a mixture of approximately 85% 2-nitrothiophene and 15% 3-nitrothiophene, which can be separated by fractional crystallization or chromatography.

Protocol 2: Synthesis of 2-(4-Nitrophenyl)thiophene via Suzuki Coupling

This modern protocol provides a regioselective route to a specific nitrophenylthiophene isomer.

  • Reaction Setup : To a flask containing a stirred solution of 1-iodo-4-nitrobenzene (1.0 eq) and 2-thiopheneboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Catalyst Addition : Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.

  • Reaction : Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction by TLC until the starting material is consumed (typically 12-16 hours).

  • Work-up : Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-nitrophenyl)thiophene.

Quantitative Data and Biological Activity

Nitrophenylthiophenes and their derivatives have been evaluated for a range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Antibacterial Activity of Thiophene Derivatives
Compound IDStructureTarget OrganismMIC (mg/L)Reference
Thiophene-4 3-(1H-imidazol-1-yl)-N'-(5-nitrothiophen-2-ylmethylene)propanehydrazideA. baumannii (Col-R)16-32 (MIC₅₀)[3]
Thiophene-8 N-(3-chlorophenyl)-5-methyl-1-(thiophen-2-yl)-1H-pyrazole-4-carboxamideA. baumannii (Col-R)16-32 (MIC₅₀)[3]
Thiophene-4 3-(1H-imidazol-1-yl)-N'-(5-nitrothiophen-2-ylmethylene)propanehydrazideE. coli (Col-R)8-32 (MIC₅₀)[3]
Thiophene-8 N-(3-chlorophenyl)-5-methyl-1-(thiophen-2-yl)-1H-pyrazole-4-carboxamideE. coli (Col-R)8-32 (MIC₅₀)[3]
Compound 1 2-(piperazin-1-yl)-5-nitrothiophene derivativeM. tuberculosis1.25[8]
RAA5 Ethyl 2-((4-nitrophenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylateVarious Cancer Lines-[9]

Note: MIC₅₀ refers to the minimum concentration required to inhibit 50% of the tested isolates.

Table 2: Anticancer Activity of Thiophene Derivatives
Compound IDTargetCell LineActivityIC₅₀ (nM)Reference
14d VEGFR-2A549 (Lung)Anti-proliferative191.1[7]
14d VEGFR-2HCT116 (Colon)Anti-proliferative-[7]
14d VEGFR-2MCF7 (Breast)Anti-proliferative-[7]
14d VEGFR-2PC3 (Prostate)Anti-proliferative-[7]

Mechanisms of Action and Signaling Pathways

A significant body of research has focused on elucidating the mechanisms by which nitrophenylthiophenes exert their biological effects, revealing them to be sophisticated prodrugs and targeted inhibitors.

Antimicrobial Mechanism: Nitroreductase Activation

The potent activity of 5-nitrothiophenes against bacteria, including Mycobacterium tuberculosis, stems from a targeted activation mechanism. These compounds are prodrugs that are selectively activated within the target pathogen.[8][10]

  • Entry : The lipophilic nitrothiophene compound passively diffuses into the bacterial cell.

  • Activation : Inside the bacterium, host nitroreductase enzymes (e.g., Ddn in M. tuberculosis or NfsA/NfsB in E. coli) recognize and reduce the nitro group.[11][12][13] This reduction is often dependent on specific cofactors like F420.[8][10]

  • NO Release : The reduction process leads to the generation of reactive nitrogen species, primarily nitric oxide (NO).[10][11]

  • Cytotoxicity : Nitric oxide is a highly reactive radical that causes widespread, non-specific damage to cellular components, including DNA, lipids, and proteins, leading to rapid, bactericidal cell death.[10]

This mechanism is particularly effective against non-replicating or persistent bacteria, a major challenge in treating diseases like tuberculosis.

G cluster_0 Bacterial Cell NP_Thiophene 5-Nitrophenylthiophene (Prodrug) Nitroreductase Bacterial Nitroreductase (e.g., Ddn, NfsA/B) NP_Thiophene->Nitroreductase Reduction NO Nitric Oxide (NO) (Active Species) Nitroreductase->NO Activation Damage Cellular Damage (DNA, Proteins, Lipids) NO->Damage Death Bactericidal Cell Death Damage->Death Extracellular Extracellular Space Extracellular->NP_Thiophene Diffusion

Caption: Prodrug activation of 5-nitrothiophenes in bacteria.

Anticancer Mechanism: VEGFR-2 Kinase Inhibition

Certain thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[7] Tumors require angiogenesis to grow and metastasize, making VEGFR-2 a prime target for anticancer therapy.

The signaling cascade initiated by VEGFR-2 is complex, involving multiple downstream pathways that promote cell survival, proliferation, and migration.

G cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Phosphorylation Thiophene Thiophene Inhibitor (e.g., Compound 14d) Thiophene->VEGFR2 Inhibits RAF RAF -> MEK -> ERK PLCg->RAF AKT AKT PI3K->AKT RAS->RAF mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration RAF->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.

Drug Development Workflow and Future Outlook

The development of a nitrophenylthiophene-based drug follows a structured, multi-stage process common to pharmaceutical research.

G cluster_workflow Drug Discovery & Development Pipeline D1 Target Identification & Validation D2 Hit Identification (Screening) D1->D2 D3 Hit-to-Lead (SAR Studies) D2->D3 D4 Lead Optimization (ADMET Properties) D3->D4 D5 Preclinical Studies (In vivo models) D4->D5 D6 Clinical Trials (Phase I-III) D5->D6 D7 FDA Approval & Market D6->D7

References

Theoretical and Computational Insights into 3-(3-Nitrophenyl)thiophene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-(3-Nitrophenyl)thiophene, a molecule of interest in medicinal chemistry and materials science. By leveraging computational modeling and summarizing key experimental data, this document aims to furnish researchers with the foundational knowledge required for further investigation and application of this compound.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound consisting of a thiophene ring substituted with a 3-nitrophenyl group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-NitrothiopheneThiophene
Molecular Formula C₁₀H₇NO₂SC₄H₃NO₂SC₄H₄S
Molecular Weight ( g/mol ) 205.23129.1484.14
CAS Number 30011-95-1822-84-4110-02-1
Boiling Point (°C) Not available22584
Melting Point (°C) Not available78.5-38
Density (g/mL) Not available1.426 (estimate)1.051

Computational Modeling: A Theoretical Perspective

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for such studies.

Computational Methodology

The geometric and electronic properties of this compound can be effectively modeled using DFT calculations. A common approach involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations are typically performed in the gas phase to represent the molecule in an isolated state.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a relatively planar structure, with a slight dihedral angle between the thiophene and nitrophenyl rings. This planarity facilitates π-electron delocalization across the molecule.

Table 2: Selected Calculated Bond Lengths and Angles for a Representative Nitrophenylthiophene Derivative *

ParameterBond/AngleCalculated Value
Bond Length (Å) C-S (thiophene)1.73
C=C (thiophene)1.37
C-C (inter-ring)1.47
C-N (nitro)1.48
N=O (nitro)1.22
Bond Angle (°) C-S-C (thiophene)92.5
C-C-C (thiophene)112.0
C-C-N (phenyl)118.5
O-N-O (nitro)123.5

*Data extrapolated from a study on a similar compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, calculated at the B3LYP/6-311++G(d,p) level of theory.[1]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Energies for a Representative Nitrophenylthiophene Derivative *

Molecular OrbitalEnergy (eV)
HOMO -6.5 to -7.0
LUMO -2.5 to -3.0
HOMO-LUMO Gap (ΔE) 3.5 to 4.5

*Values are typical ranges observed for similar nitrophenyl-substituted thiophene derivatives.[1][2] A smaller HOMO-LUMO gap generally implies higher reactivity.[2]

The logical workflow for computational analysis is depicted in the following diagram:

computational_workflow start Define Molecular Structure dft Perform DFT Calculations (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt spectral_sim Spectra Simulation (IR, NMR) dft->spectral_sim freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop results Analyze and Interpret Results freq_calc->results homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo homo_lumo->results spectral_sim->results

Computational analysis workflow.

Experimental Data and Protocols

The synthesis and characterization of this compound are essential for validating computational models and for its practical applications.

Synthesis via Suzuki-Miyaura Cross-Coupling

A common and efficient method for synthesizing aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction.[3] This reaction involves the palladium-catalyzed coupling of a thienylboronic acid with an aryl halide.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-Thienylboronic acid, 1-bromo-3-nitrobenzene, Palladium(II) acetate (Pd(OAc)₂), a suitable base (e.g., potassium carbonate), and a solvent system (e.g., toluene/water).

  • Procedure:

    • In a round-bottom flask, dissolve 3-thienylboronic acid (1.2 equivalents) and 1-bromo-3-nitrobenzene (1.0 equivalent) in the chosen solvent.

    • Add the base (2.0 equivalents) and the palladium catalyst (e.g., 0.5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound. A similar synthesis for the 4-nitro isomer reported a yield of 96%.[3]

The general workflow for a Suzuki-Miyaura coupling reaction is illustrated below:

suzuki_workflow reactants Combine Reactants: - Aryl Halide - Thienylboronic Acid - Base - Pd Catalyst - Solvent reaction Heat under Inert Atmosphere reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product: This compound purification->product signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor This compound (Inhibitor) Inhibitor->Kinase2 Inhibits

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic substitution reactions of the thiophene ring, a cornerstone of heterocyclic chemistry and a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. Thiophene's unique electronic properties govern its reactivity and regioselectivity, making a thorough understanding of these reactions essential for the rational design and synthesis of novel thiophene-containing molecules.

Core Principles of Reactivity and Regioselectivity

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). Its reactivity is significantly greater than that of benzene but generally lower than that of furan and pyrrole. This enhanced reactivity compared to benzene is attributed to the ability of the sulfur atom's lone pair of electrons to stabilize the intermediate carbocation (σ-complex or arenium ion) formed during the reaction.

The general mechanism for electrophilic aromatic substitution on thiophene is a two-step process:

  • Attack of the electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as the σ-complex.

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted thiophene.

G General Mechanism of Electrophilic Substitution on Thiophene cluster_0 Step 1: Formation of the σ-complex cluster_1 Step 2: Deprotonation Thiophene Thiophene Sigma_Complex σ-complex (Arenium Ion) Thiophene->Sigma_Complex + E⁺ Electrophile E⁺ Sigma_Complex_2 σ-complex Substituted_Thiophene Substituted Thiophene Sigma_Complex_2->Substituted_Thiophene + Base Base Base H_Base H-Base⁺ Substituted_Thiophene->H_Base - H⁺ G Regioselectivity of Electrophilic Attack on Thiophene cluster_C2 Attack at C2 (α-position) cluster_C3 Attack at C3 (β-position) Thiophene Thiophene C2_intermediate More stable intermediate (3 resonance structures) Thiophene->C2_intermediate + E⁺ C3_intermediate Less stable intermediate (2 resonance structures) Thiophene->C3_intermediate + E⁺ C2_product Major Product C2_intermediate->C2_product - H⁺ C3_product Minor Product C3_intermediate->C3_product - H⁺ G Experimental Workflow for the Nitration of Thiophene start Start reagents Prepare Solutions: 1. Thiophene in Acetic Anhydride 2. Nitric Acid in Acetic Acid start->reagents cool Cool solutions to 10°C reagents->cool addition1 Add half of nitric acid solution cool->addition1 addition2 Dropwise addition of half of thiophene solution (maintain T < 20°C) addition1->addition2 addition3 Add remaining nitric acid solution addition2->addition3 addition4 Add remaining thiophene solution addition3->addition4 stir Stir at room temperature for 2 hours addition4->stir workup Pour onto ice stir->workup filtration Collect precipitate by filtration workup->filtration purification Purify by distillation or recrystallization filtration->purification end End purification->end

Methodological & Application

Synthetic Routes to Functionalized 3-(3-Nitrophenyl)thiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 3-(3-nitrophenyl)thiophene derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile chemical handles offered by both the thiophene and the nitrophenyl moieties. The methodologies outlined herein focus on robust and widely applicable cross-coupling reactions for the core synthesis, followed by key functionalization strategies.

Introduction

Thiophene-based biaryls are prevalent scaffolds in a wide range of biologically active compounds and functional organic materials. The 3-arylthiophene motif, in particular, serves as a crucial building block in the development of pharmaceuticals targeting various diseases. The presence of a nitro group on the phenyl ring offers a strategic advantage, serving as a versatile precursor for a variety of functional groups, most notably an amino group, which can be further derivatized to generate libraries of compounds for drug discovery programs. This document outlines the primary synthetic strategies for constructing the this compound core and subsequent functionalizations.

Core Synthesis of this compound

The primary disconnection for the synthesis of this compound involves the formation of the C-C bond between the thiophene and phenyl rings. Transition metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation. The choice of reaction often depends on the availability of starting materials and tolerance to other functional groups.

Data Presentation: Comparison of Synthetic Routes
Route NameThiophene PrecursorPhenyl PrecursorCatalyst System (Typical)Yield (%)Reference
Suzuki-Miyaura Coupling 3-Bromothiophene3-Nitrophenylboronic acidPd(PPh₃)₄ / Na₂CO₃85-95[1]
Negishi Coupling 3-Bromothiophene3-Nitrophenylzinc halidePd(PPh₃)₄ or Ni(dppe)Cl₂High[2]
Stille Coupling 3-Bromothiophene3-NitrophenylstannanePd(PPh₃)₄Good[3][4]

Yields are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general and robust method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromothiophene

  • 3-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromothiophene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene and ethanol (e.g., 4:1 ratio).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Synthetic Workflow and Decision Making

The selection of a synthetic route for a specific functionalized derivative depends on several factors, including the desired substitution pattern and the availability of starting materials.

Synthetic_Workflow cluster_start Starting Materials cluster_coupling Core Synthesis (C-C Coupling) cluster_functionalization Functionalization A 3-Halothiophene (X = Br, I) C Suzuki Coupling (Boronic Acid) A->C D Negishi Coupling (Organozinc) A->D E Stille Coupling (Organostannane) A->E B 3-Nitrophenyl Precursor B->C B->D B->E F This compound C->F D->F E->F G Reduction of Nitro Group F->G H Further Derivatization G->H I Functionalized Derivatives H->I

Figure 1: General synthetic workflow for functionalized this compound derivatives.

The choice between the primary coupling methods can be guided by a simple decision-making process:

Decision_Tree Start Select Core Synthesis Route Q1 Is the corresponding boronic acid commercially available and stable? Start->Q1 Suzuki Suzuki-Miyaura Coupling Q1->Suzuki Yes Q2 Are organozinc reagents readily accessible and the reaction conditions (moisture/air sensitivity) manageable? Q1->Q2 No Negishi Negishi Coupling Q2->Negishi Yes Stille Stille Coupling (Consider toxicity of Sn reagents) Q2->Stille No

Figure 2: Decision tree for selecting a cross-coupling method.

Functionalization of the this compound Scaffold

The this compound core offers multiple avenues for further functionalization. The nitro group is a key functional handle that can be readily transformed into an amino group, which in turn can be subjected to a wide array of derivatization reactions.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of this compound to 3-(3-aminophenyl)thiophene.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or Ethyl acetate

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (e.g., 3-5 eq) or iron powder (e.g., 3-5 eq).

  • If using iron powder, add a small amount of ammonium chloride solution.

  • To the stirred mixture, add concentrated hydrochloric acid dropwise at room temperature or with gentle heating.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-(3-aminophenyl)thiophene can be purified by column chromatography or recrystallization.

Further Derivatization of the Amino Group

The resulting 3-(3-aminophenyl)thiophene is a versatile intermediate. The primary amino group can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

  • Buchwald-Hartwig Amination: The amino group can be further arylated or alkylated.[5][6][7][8]

Protocol 3: N-Arylation of 3-Aminothiophene Derivatives via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of an aminothiophene derivative.

Materials:

  • 3-(3-Aminophenyl)thiophene

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.2-1.5 eq) under an inert atmosphere.

  • Add the 3-(3-aminophenyl)thiophene (1.0 eq) and the aryl halide (1.1 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the N-aryl-3-(3-aminophenyl)thiophene derivative.[7]

References

Applications of 3-(3-Nitrophenyl)thiophene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific and detailed applications of 3-(3-Nitrophenyl)thiophene in medicinal chemistry is limited. The following application notes and protocols are constructed based on the known biological activities of structurally related nitroaromatic and thiophene-containing compounds. These are intended to serve as a foundational guide for researchers and should be adapted and validated for the specific compound of interest.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a nitro group, particularly on an appended phenyl ring, can significantly influence the molecule's electronic properties and biological activity, often imparting cytotoxic or antimicrobial effects. This document outlines potential applications and experimental protocols for the investigation of this compound in a medicinal chemistry context.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be investigated for the following applications:

  • Antimicrobial Agents: Nitroaromatic compounds are known to exhibit antibacterial and antifungal activity. The mechanism often involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.

  • Anticancer Agents: The thiophene nucleus is present in numerous anticancer drugs. The cytotoxic potential of this compound could be explored against various cancer cell lines. The mechanism might involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

  • Anti-inflammatory Agents: Certain thiophene derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Data Presentation

Due to the absence of specific quantitative data for this compound in the available literature, the following table is a template that researchers can use to summarize their experimental findings.

Compound Biological Activity Assay Type Cell Line / Organism IC50 / MIC (µM)
This compoundAnticancerMTT Assaye.g., HeLa, MCF-7Data to be determined
This compoundAntibacterialBroth Microdilutione.g., S. aureus, E. coliData to be determined
This compoundAnti-inflammatoryCOX-2 Inhibition AssayN/AData to be determined

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general representation of a Suzuki coupling reaction, a common method for the synthesis of aryl-substituted thiophenes.

Materials:

  • 3-Bromothiophene

  • 3-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 3-bromothiophene (1 equivalent) and 3-nitrophenylboronic acid (1.2 equivalents) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents), to the reaction mixture.

  • Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Antibacterial Activity (Broth Microdilution Assay)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Resazurin solution

Procedure:

  • Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Prepare serial dilutions of this compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).

Visualizations

As no specific signaling pathways for this compound have been elucidated, the following diagrams represent a generalized experimental workflow and a hypothetical mechanism of action for a nitroaromatic antimicrobial agent.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Assay (MTT) characterization->anticancer Test Compound antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial antiinflammatory Anti-inflammatory Assay (e.g., COX inhibition) characterization->antiinflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic hypothetical_moa compound This compound (Pro-drug) bacterial_cell Bacterial Cell compound->bacterial_cell nitroreductase Nitroreductase compound->nitroreductase Enzymatic Reduction reactive_intermediates Reactive Nitroso & Hydroxylamino Intermediates nitroreductase->reactive_intermediates cellular_damage Oxidative Stress & Macromolecular Damage (DNA, Proteins) reactive_intermediates->cellular_damage cell_death Bacterial Cell Death cellular_damage->cell_death

Application Notes and Protocols for 3-(3-Nitrophenyl)thiophene as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Nitrophenyl)thiophene is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds. Its structure offers two key points for chemical modification: the nitro group on the phenyl ring and the reactive positions on the thiophene ring. The nitro group can be readily reduced to an amine, which serves as a nucleophilic handle for the construction of fused nitrogen-containing heterocycles. This strategic positioning allows for the synthesis of various thieno-fused pyrimidines and other related systems, which are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines and a wide range of reported biological activities.[1][2][3]

This document provides detailed protocols for a two-step synthesis of a thieno[3,2-d]pyrimidine derivative starting from this compound, summarizing key quantitative data and outlining the potential applications of the resulting heterocyclic core.

Synthetic Strategy Overview

The primary synthetic route involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 3-(3-aminophenyl)thiophene. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[4][5][6]

  • Cyclization to form a Fused Heterocycle: The resulting 3-(3-aminophenyl)thiophene, now possessing a nucleophilic amino group, can undergo cyclization with a suitable one-carbon synthon to form a fused pyrimidine ring. A straightforward and widely used method is heating with formamide, which serves as both the reagent and solvent, to yield a thieno[3,2-d]pyrimidin-4(3H)-one scaffold.[7][8][9]

G start This compound intermediate 3-(3-Aminophenyl)thiophene start->intermediate Step 1: Reduction (e.g., SnCl₂ / HCl) product Thieno[3,2-d]pyrimidin-4(3H)-one Derivative intermediate->product Step 2: Cyclization (e.g., Formamide)

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Aminophenyl)thiophene

This protocol details the reduction of the nitro group on the starting material.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This may result in the precipitation of tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(3-aminophenyl)thiophene.

  • The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one Derivative

This protocol describes the cyclization of the amino-intermediate to form the fused pyrimidine ring.

Materials:

  • 3-(3-Aminophenyl)thiophene (from Protocol 1)

  • Formamide (HCONH₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Place the crude or purified 3-(3-aminophenyl)thiophene (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide (which acts as both reagent and solvent).

  • Heat the mixture to reflux (approx. 180-200°C) for 1.5-3 hours.[10] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the thieno[3,2-d]pyrimidin-4(3H)-one derivative. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[10]

G cluster_prep Preparation cluster_reaction Step 1: Reduction cluster_workup Work-up & Isolation A Mix this compound, SnCl₂·2H₂O, and Ethanol B Add conc. HCl dropwise in an ice bath A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool and neutralize with NaOH solution D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by Chromatography (if needed) G->H I Obtain 3-(3-Aminophenyl)thiophene H->I J Cyclize with Formamide (Reflux) I->J Step 2 K Precipitate in ice water, filter, wash, and dry J->K L Obtain Thieno[3,2-d]pyrimidine Derivative K->L

Data Presentation

The following tables provide representative data for the synthesis of thienopyrimidine derivatives based on literature for analogous compounds. Actual results for derivatives of this compound should be determined experimentally.

Table 1: Reaction Conditions and Yields

StepReactantReagentsSolventTime (h)Temp (°C)ProductYield (%)Reference
1Aryl Nitro CompoundSnCl₂·2H₂O, HClEthanol2-4RefluxAryl Amine70-95[6]
2AminothiopheneFormamideFormamide1.5RefluxThieno[2,3-d]pyrimidin-4-one92[10]
2AminothiopheneFormic Acid, DMFDMF7RefluxThieno[3,2-d]pyrimidin-4-one-[9]

Table 2: Characterization Data for a Representative Thienopyrimidine

Data for 5,6,7,8-Tetrahydro-3H-benzo[7][11]thieno[2,3-d]pyrimidin-4-one, an analogous structure.[10]

PropertyData
Appearance Fine brown needles
Melting Point 224–226 °C
IR (cm⁻¹) 3157 (NH), 1658 (CO), 1589 (C=C)
¹H-NMR (DMSO-d₆) δ (ppm) 1.76 (4H, m), 2.71 (2H, t), 2.86 (2H, t), 7.98 (1H, s), 12.29 (1H, br s, NH)
¹³C-NMR (DMSO-d₆) δ (ppm) 22.31, 23.00, 24.98, 25.88, 123.23, 131.35, 132.64, 145.37, 158.21, 162.96
MS (m/z) 206 (M⁺)

Application Notes: Potential Biological Activity

Thienopyrimidine scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[3][11] While the specific biological profile of derivatives from this compound must be determined experimentally, related compounds have shown significant potential in several therapeutic areas.

  • Anticancer Activity: Many thienopyrimidine derivatives have been investigated as anticancer agents.[1][2][3] They can act as kinase inhibitors, such as targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in various cancers.[1] Some compounds have shown potent cytotoxic activity against human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer.[2][3] The mechanism of action can involve the induction of apoptosis, oxidative stress, and mitotic catastrophe in cancer cells.[12]

  • Anti-inflammatory Activity: Thienopyrimidine derivatives have also been explored for their anti-inflammatory properties.[7][8][11][13] Certain compounds have demonstrated the ability to inhibit key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX).[13] In cellular assays, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[13]

Table 3: Reported Biological Activity of Selected Thienopyrimidine Analogs

Compound ClassBiological Target/AssayCell Line / ModelActivity (IC₅₀)Reference
Thieno[2,3-d]pyrimidinesAnticancerMCF-7 (Breast)22.12 µM[3]
Thieno[2,3-d]pyrimidinesAnticancerHCT-116 (Colon)1.5-fold > Doxorubicin[2]
Thieno[2,3-d]pyrimidinesAnticancerPC-3 (Prostate)3-fold > Doxorubicin[2]
Thieno[2,3-d]pyrimidinesAnti-inflammatoryBovine Serum Albumin DenaturationSignificant Inhibition[7][8]
Tetrahydrobenzo-thienopyrimidinesCOX-2 InhibitionIn vitro enzyme assay0.11 µM[13]
Tetrahydrobenzo-thienopyrimidines15-LOX InhibitionIn vitro enzyme assay9.87 µM[13]

Conclusion

This compound serves as an excellent starting material for the construction of novel fused heterocyclic systems, particularly thienopyrimidines. The straightforward, high-yielding two-step process of nitro reduction followed by cyclization provides a reliable pathway to these valuable scaffolds. The extensive literature on the potent anticancer and anti-inflammatory activities of thienopyrimidine derivatives suggests that novel compounds synthesized from this building block are promising candidates for further investigation in drug discovery and development programs. The protocols and data provided herein offer a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this versatile chemical intermediate.

References

Application Notes and Protocols: Nitration of 3-Phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of 3-phenylthiophene is a key electrophilic aromatic substitution reaction used to introduce a nitro (-NO2) group onto the thiophene ring. This functionalization is a critical step in the synthesis of various pharmacologically active compounds and organic materials, as the nitro group can be further converted into other functional groups, such as amines. Thiophene and its derivatives are highly reactive towards electrophilic substitution, which can present challenges in controlling regioselectivity and preventing side reactions or degradation of the substrate.[1] Traditional nitrating agents like a mixture of concentrated nitric and sulfuric acids can be too aggressive for the sensitive thiophene ring, often leading to low yields, the formation of multiple isomers, and potentially hazardous, explosive reactions.[1][2]

This document provides a detailed protocol for the nitration of 3-phenylthiophene using a milder and more controlled method: nitric acid in acetic anhydride. This approach helps to mitigate the high reactivity of the thiophene ring, thereby improving the yield and selectivity of the desired nitro-3-phenylthiophene isomers.[1]

Reaction Scheme

The overall reaction for the nitration of 3-phenylthiophene is as follows:

General reaction scheme for the nitration of 3-phenylthiophene, which typically yields a mixture of isomers.

Experimental Protocol

This protocol details the nitration of 3-phenylthiophene using fuming nitric acid in a mixture of acetic acid and acetic anhydride. This method is adapted from established procedures for the nitration of reactive aromatic compounds like thiophene.[3]

Materials and Reagents:

  • 3-Phenylthiophene

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Urea

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Stirring motor and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 1.2 equivalents of fuming nitric acid to a cooled (0-5 °C) solution of acetic anhydride. Maintain the temperature below 10 °C throughout the addition. This mixture contains acetyl nitrate, the active nitrating agent. A small amount of urea can be added to the reaction mixture to scavenge any nitrous acid, which can prevent autocatalytic and potentially explosive side reactions.[1][2]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 3-phenylthiophene in a mixture of glacial acetic acid and acetic anhydride.

  • Cooling: Cool the solution of 3-phenylthiophene to 0-5 °C using an ice-water bath.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the stirred 3-phenylthiophene solution via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C.[1] A rapid rise in temperature can lead to oxidation and decreased yield.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

  • Workup:

    • Allow the ice to melt completely. The crude product may separate as a solid or an oil.

    • If a solid precipitates, filter the mixture using a Büchner funnel, wash the solid thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution to remove any residual acid.

    • If the product separates as an oil, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product will likely be a mixture of isomers. Purify the product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the different nitro-3-phenylthiophene isomers.

Data Presentation

The following table summarizes the quantitative parameters for the described protocol.

ParameterValueNotes
Reagents
3-Phenylthiophene1.0 eqStarting material.
Fuming Nitric Acid1.2 eqNitrating agent. Use of a slight excess ensures complete reaction.
Acetic Anhydride~5-10 volumes based on substrateSolvent and reagent for forming acetyl nitrate.
Glacial Acetic Acid~5-10 volumes based on substrateCo-solvent to aid solubility.
Reaction Conditions
Temperature0-10 °CCrucial for controlling the reaction rate and preventing side reactions.[1]
Reaction Time1-3 hoursMonitor by TLC.
Workup & Purification
Extraction SolventDichloromethaneOr other suitable solvent like ethyl acetate.
Purification MethodColumn ChromatographyNecessary to separate the resulting isomers.
Expected Outcome
ProductMixture of nitro-3-phenylthiophene isomersRegioselectivity is not absolute.
Expected Yield60-80% (combined isomers)Yields can vary based on reaction scale and purification efficiency.

Regioselectivity

The electrophilic nitration of 3-phenylthiophene is expected to yield a mixture of isomers. The directing effects of both the sulfur atom in the thiophene ring and the phenyl substituent at the 3-position must be considered.

  • Thiophene Ring: The sulfur atom is an ortho-, para-director, strongly activating the C2 and C5 positions for electrophilic attack.

  • Phenyl Group: The phenyl group is a weak deactivator via its inductive effect but can participate in resonance. It generally directs electrophiles to the ortho- and para-positions of the phenyl ring itself, but its electronic effect on the thiophene ring is more complex.

For 3-substituted thiophenes, electrophilic substitution predominantly occurs at the C2 and C5 positions. Therefore, the major products are expected to be 2-nitro-3-phenylthiophene and 5-nitro-3-phenylthiophene . A smaller amount of nitration on the phenyl ring may also occur. The ratio of the isomers depends heavily on the specific reaction conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for the nitration of 3-phenylthiophene.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_nitrating Prepare Nitrating Mix: HNO3 + Ac2O at <10°C add Slowly Add Nitrating Mixture prep_nitrating->add prep_substrate Prepare Substrate Solution: 3-Phenylthiophene in AcOH/Ac2O cool Cool Substrate Solution to 0-5°C prep_substrate->cool cool->add react Stir at 0-5°C for 1-3 hours add->react quench Quench on Crushed Ice react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Water extract->wash dry Dry and Evaporate Solvent wash->dry purify Purify by Column Chromatography dry->purify product Isolated Nitro-3-phenylthiophene Isomers purify->product

Caption: Workflow for the synthesis of nitro-3-phenylthiophene.

Logical Relationship of Reagents and Conditions

This diagram shows the relationship between reagents, conditions, and the key steps of the reaction.

Nitration_Logic reagents Substrate 3-Phenylthiophene Nitrating Agent Acetyl Nitrate (from HNO3/Ac2O) Solvent Acetic Acid/Anhydride reaction_core Electrophilic Aromatic Substitution reagents:s0->reaction_core reagents:s1->reaction_core reagents:s2->reaction_core conditions Temperature 0-10°C Control Slow Addition & Stirring Safety Urea Addition conditions:t0->reaction_core conditions:t1->reaction_core conditions:t2->reaction_core outcome Primary Products 2-nitro-3-phenylthiophene 5-nitro-3-phenylthiophene Key Challenge Regioselectivity Control reaction_core->outcome

Caption: Key factors influencing the nitration of 3-phenylthiophene.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Thienylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cross-coupling reactions utilizing 3-thienylboronic acid, a critical building block for the synthesis of 3-substituted thiophenes. The thiophene moiety is a prevalent heterocyclic scaffold in numerous biologically active molecules and advanced materials.[1] In medicinal chemistry, the thiophene ring often serves as a bioisostere for a phenyl ring, which can enhance metabolic stability and pharmacokinetic properties.[1][2] This document offers detailed protocols, quantitative data, and mechanistic diagrams for key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] It is widely employed for the synthesis of bi-aryl and heteroaryl compounds.

Applications:

  • Kinase Inhibitors: The thienyl group can act as a hinge-binding moiety in kinase inhibitors, mimicking the adenosine ring of ATP.[2]

  • Anti-inflammatory Agents: Thiophene-based compounds have demonstrated potent anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2]

  • Anticancer Agents: Organoboron compounds, including those with a thienyl group, are under investigation as potential anticancer agents.[2]

  • Potassium Channel Inhibitors: Thieno[3,2-c]pyridine derivatives, synthesized using 3-thienylboronic acid, have been identified as potassium channel inhibitors.[2]

Quantitative Data Summary:

The following table summarizes typical reaction yields for the Suzuki-Miyaura coupling of 3-thienylboronic acid with various aryl halides.

EntryAryl HalideProductYield (%)Reference
14-Chloroanisole3-(4-methoxyphenyl)thiophene91[1]
24-Chlorotoluene3-(4-methylphenyl)thiophene93[1]
31-Chloro-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)thiophene95[1]
44-Chlorobenzonitrile4-(thiophen-3-yl)benzonitrile94[1]
52-Chloropyridine2-(thiophen-3-yl)pyridine85[1]
63-Chloropyridine3-(thiophen-3-yl)pyridine88[1]
74-Bromoanisole3-(4-methoxyphenyl)thiophene>98
83-Bromoaniline3-(Thiophen-3-yl)aniline88[3]

Experimental Protocols:

Two detailed protocols are provided: a conventional heating method and a microwave-assisted method. The choice of protocol may depend on available equipment and desired reaction time.[1]

Protocol 1: Conventional Heating

  • Materials:

    • Aryl halide (1.0 equiv)

    • 3-Thienylboronic acid (1.2-1.5 equiv)[1]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[1]

    • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)[1]

    • Solvent (e.g., Toluene, 1,4-Dioxane/water)[1][4]

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide and 3-thienylboronic acid.[1]

    • Purge the flask with an inert gas for 5-10 minutes.[1]

    • Add the palladium catalyst and base, followed by the degassed solvent.

    • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere with vigorous stirring.[1][4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[1][4]

    • Upon completion, cool the reaction mixture to room temperature.[1]

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Heating

This protocol is advantageous for rapid reaction optimization and library synthesis, significantly reducing reaction times.[1]

  • Materials:

    • Aryl halide (1.0 equiv)

    • 3-Thienylboronic acid (1.5 equiv)[1]

    • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)[1]

    • Base (e.g., K₃PO₄, 2.0 equiv)[1]

    • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)[1]

    • Microwave reactor vials and caps

  • Procedure:

    • In a microwave reaction vial, combine the aryl halide, 3-thienylboronic acid, palladium catalyst, and base.[1]

    • Add the degassed solvent mixture.

    • Seal the vial securely with a cap.[1]

    • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]

    • After the reaction is complete, cool the vial to room temperature.[1]

    • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.[1]

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1]

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Troubleshooting Common Side Reactions:

  • Protodeboronation: The cleavage of the C-B bond is a common side reaction.[5] To mitigate this, use weaker or non-nucleophilic bases like K₃PO₄ or Cs₂CO₃, ensure anhydrous conditions when possible, and run the reaction at the lowest effective temperature.[5][6] The use of boronic esters, such as pinacol or MIDA esters, can also prevent protodeboronation.[6][7]

  • Homocoupling: The coupling of two boronic acid molecules can occur. Using sterically hindered, electron-rich phosphine ligands can accelerate the desired cross-coupling, minimizing this side reaction.[5]

Diagrams:

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [Ar'B(OH)3]- Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Add Solids to Flask (Aryl halide, 3-Thienylboronic acid, Base, Catalyst) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat to Temperature (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Dilute & Extract (e.g., EtOAc & Water/Brine) F->G H 8. Dry Organic Layer (e.g., Na2SO4) G->H I 9. Concentrate & Purify (Column Chromatography) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is the most common, 3-thienylboronic acid can participate in other palladium-catalyzed cross-coupling reactions.

a) Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8] While typically performed with aryl halides, variations using arylboronic acids have been developed.[9][10]

  • Protocol Outline: A typical procedure involves reacting the arylboronic acid and an olefin in the presence of a Pd(II) catalyst, such as Pd(OAc)₂, and an additive like N-bromosuccinimide (NBS) under ambient conditions.[9]

b) Sonogashira Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[11][12]

  • Protocol Outline: The reaction is typically carried out under anhydrous and anaerobic conditions with an amine base.[13] The aryl halide (or triflate) is reacted with the terminal alkyne in the presence of a palladium complex and a copper(I) salt.

c) Stille Coupling

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and a halide or pseudohalide.[14]

  • Protocol Outline: A general procedure involves reacting the organostannane and aryl halide in a solvent like toluene with a palladium catalyst, such as Pd₂(dba)₃ with a phosphine ligand, under an inert atmosphere at elevated temperatures (90-110 °C).[15]

d) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides.[16][17]

  • Protocol Outline: The aryl halide is reacted with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[18]

Diagram of Cross-Coupling Reaction Types:

Coupling_Reactions cluster_couplings Cross-Coupling Partners & Reactions ThienylboronicAcid 3-Thienylboronic Acid Suzuki Suzuki-Miyaura ThienylboronicAcid->Suzuki ArylHalide Aryl/Vinyl Halide ArylHalide->Suzuki Heck Heck ArylHalide->Heck Sonogashira Sonogashira ArylHalide->Sonogashira Buchwald Buchwald-Hartwig ArylHalide->Buchwald Alkene Alkene Alkene->Heck Alkyne Terminal Alkyne Alkyne->Sonogashira Amine Amine Amine->Buchwald

Caption: Overview of cross-coupling reactions with 3-thienylboronic acid.

Signaling Pathway Application Example: Kinase Inhibition

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding pocket of the kinase domain. The thienyl group, introduced via 3-thienylboronic acid, can act as a "hinge-binder," forming hydrogen bonds with the kinase hinge region.[2] This prevents the binding of ATP, thereby inhibiting kinase activity and downstream signaling pathways that promote cell proliferation and survival.[2]

Kinase_Inhibition_Pathway cluster_kinase Kinase Domain ATP_pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_pocket->Phosphorylated_Substrate Phosphorylates Substrate ATP ATP ATP->ATP_pocket Binds Thienyl_Inhibitor Thienyl-containing Inhibitor Thienyl_Inhibitor->ATP_pocket Blocks Binding Substrate Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation) Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: Mechanism of action for thienyl-containing kinase inhibitors.

References

Application Notes and Protocols for the Biological Activity Screening of 3-(3-Nitrophenyl)thiophene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological screening, and potential mechanisms of action of 3-(3-nitrophenyl)thiophene analogs. The protocols and data herein are intended to serve as a foundational resource for the exploration of this chemical scaffold in the context of drug discovery and development, with a particular focus on anticancer and antimicrobial applications.

Introduction

Thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a nitrophenyl group onto the thiophene core can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity. This document outlines the synthetic strategies for generating a library of this compound analogs and provides detailed protocols for their evaluation as potential therapeutic agents.

Synthesis of this compound Analogs

A versatile and widely used method for the synthesis of 3-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a thiophene derivative and a phenylboronic acid.

Protocol: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling[1]

This protocol describes the synthesis of the parent compound, this compound, which can be adapted for the synthesis of various analogs by using substituted 3-bromothiophenes or substituted nitrophenylboronic acids.

Materials:

  • 3-Bromothiophene

  • 3-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromothiophene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this mixture to the reaction flask.

  • Solvent Addition: Add 1,4-dioxane and degassed water to the flask in a 4:1 ratio.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Workflow for Suzuki-Miyaura Cross-Coupling:

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 3-Bromothiophene 3-Bromothiophene Reaction Mixture Reaction Mixture 3-Bromothiophene->Reaction Mixture 3-Nitrophenylboronic acid 3-Nitrophenylboronic acid 3-Nitrophenylboronic acid->Reaction Mixture Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Mixture Heating (90 °C) Heating (90 °C) Reaction Mixture->Heating (90 °C) Work-up & Extraction Work-up & Extraction Heating (90 °C)->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound G Seed Cancer Cells Seed Cancer Cells Incubate (24h) Incubate (24h) Seed Cancer Cells->Incubate (24h) Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Incubate (48-72h) Incubate (48-72h) Treat with Compounds->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Analog This compound Analog This compound Analog->PI3K Inhibition This compound Analog->Akt Inhibition G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound Analog This compound Analog This compound Analog->Raf Modulation This compound Analog->MEK Modulation

Application Notes and Protocols: 3-(3-Nitrophenyl)thiophene in the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(3-nitrophenyl)thiophene as a key intermediate in the synthesis of novel kinase inhibitors. The thiophene scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous kinases. The incorporation of a 3-(3-nitrophenyl) group offers a versatile handle for further chemical modifications, enabling the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a primary focus for therapeutic intervention. Thiophene-containing compounds have emerged as a significant class of kinase inhibitors. The strategic placement of a nitrophenyl group on the thiophene ring, as in this compound, provides a key building block for creating diverse chemical libraries to screen for kinase inhibitory activity. The nitro group can be readily reduced to an amine, which then serves as a versatile point for further derivatization through various chemical reactions, such as amide bond formation, urea formation, or participation in cyclization reactions to build more complex heterocyclic systems like thieno[2,3-d]pyrimidines.

This document outlines the synthesis of potential kinase inhibitors starting from this compound and its derivatives, focusing on inhibitors of key kinases such as Fms-like tyrosine kinase 3 (FLT3), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation

The following tables summarize the biological activity of various kinase inhibitors synthesized from thiophene-based scaffolds, some of which incorporate the nitrophenyl moiety or are structurally related.

Table 1: Inhibitory Activity of Thiophene-Based Kinase Inhibitors

Compound ID/SeriesTarget Kinase(s)Key Quantitative DataReference
Thieno[2,3-d]pyrimidine Derivatives FLT3Compound 5: IC50 = 32.435 ± 5.5 μM[1]
Compound 8: Kinase Inhibition ≥77%[1]
Compound 9b: Kinase Inhibition ≥77%[1]
Triaryl Pyrazoline Derivatives PI3KγCompound 3s: IC50 = 0.066 μM[2]
PI3KαCompound 3s: IC50 = 42.600 μM (Selectivity Index: 645)[2]
PI3KγCompound 3q: IC50 = 0.430 μM[2]
PI3KγCompound 3f: IC50 = 0.570 μM[2]
Fused Thienopyrrole and Pyrrolothienopyrimidine Scaffolds VEGFR-2Compound 4c: IC50 = 0.075 μM[3]
AKTCompound 4c: IC50 = 4.60 μM[3]
VEGFR-2Compound 3b: IC50 = 0.126 μM[3]
AKTCompound 3b: IC50 = 6.96 μM[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_synthesis General Synthetic Workflow Start This compound Reduction Reduction of Nitro Group (e.g., SnCl2, H2) Start->Reduction Amine 3-(Thiophen-3-yl)aniline Reduction->Amine Coupling Coupling Reaction (e.g., Amide, Urea, Suzuki) Amine->Coupling Cyclization Cyclization (e.g., to Thienopyrimidine) Amine->Cyclization Derivative Functionalized Thiophene Derivative Coupling->Derivative Derivative->Cyclization Inhibitor Potential Kinase Inhibitor Cyclization->Inhibitor

Caption: Synthetic workflow for kinase inhibitors from this compound.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Thiophene-based PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

General Synthesis of Thiophene-Containing Pyrazoline Derivatives as PI3Kγ Inhibitors

This protocol is adapted from the synthesis of thiophene-containing triaryl pyrazoline derivatives.[2]

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriate thiophene carboxaldehyde (1 eq.) and an acetophenone derivative (1 eq.) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH or KOH).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of Pyrazoline Derivatives

  • To a solution of the chalcone (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.2 eq.).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the resulting solid by filtration.

  • Wash the solid with water and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazoline derivative.

Note: For the synthesis of (3,4-Dimethoxyphenyl)(3-(3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, 1-(3-nitrophenyl)ethan-1-one and thiophene-2-carbaldehyde would be used to form the initial chalcone.[2]

Synthesis of Thieno[2,3-d]pyrimidine Derivatives as FLT3 Inhibitors

This protocol is a generalized procedure based on the synthesis of thieno[2,3-d]pyrimidine derivatives.[1]

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • This starting material can be synthesized via the Gewald reaction.

  • A mixture of cyclohexanone (1 eq.), malononitrile (1 eq.), and elemental sulfur (1.1 eq.) in ethanol is treated with a catalytic amount of a base (e.g., morpholine or triethylamine).

  • The mixture is stirred at 40-50°C for 1-2 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of the Thieno[2,3-d]pyrimidine Core

  • The 2-aminothiophene derivative (1 eq.) is reacted with an appropriate reagent to form the pyrimidine ring. For example, refluxing with formamide or triethyl orthoformate can yield the 4-aminothieno[2,3-d]pyrimidine.

  • Alternatively, reaction with chloroacetyl chloride can be performed.[1]

Step 3: Derivatization at Position 4

  • The 4-chloro or 4-amino group on the thieno[2,3-d]pyrimidine core is then displaced by various amines or other nucleophiles to generate a library of compounds.

  • For example, a 4-chlorothieno[2,3-d]pyrimidine can be reacted with a desired amine in a suitable solvent like isopropanol or DMF, often with a base such as diisopropylethylamine (DIPEA), at elevated temperatures.

  • The final product is isolated by precipitation or extraction and purified by chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This is a generalized protocol for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., FLT3, PI3Kγ, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, MnCl2, DTT, etc.)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or antibody-based detection for phosphorylated substrate)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Add the kinase and its substrate to the wells of the microplate.

  • Add the diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence) that is proportional to the kinase activity.

  • Read the signal on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HeLa)[2][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potential kinase inhibitors. The protocols and data presented herein demonstrate the feasibility of generating libraries of thiophene-based compounds with significant biological activity against key cancer-related kinases. The synthetic routes are generally straightforward, and the biological evaluation methods are well-established, providing a solid foundation for further drug discovery and development efforts in this area.

References

Application Notes and Protocols for Thiophene-Based Compounds in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based compounds have emerged as a cornerstone in the field of materials science, particularly in the development of organic electronics. Their inherent electronic properties, chemical stability, and the ability to tune their characteristics through synthetic modification have led to their widespread use in a variety of applications. These notes provide an overview of their application in organic solar cells (OSCs), organic field-effect transistors (OFETs), and chemical sensors, complete with performance data, detailed experimental protocols, and workflow diagrams.

Organic Solar Cells (OSCs)

Thiophene-containing polymers and small molecules are extensively used as electron donor materials in the active layer of organic solar cells. Their broad absorption spectra and suitable energy levels enable efficient light harvesting and charge separation.

Performance Data of Thiophene-Based Organic Solar Cells
Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF)Reference
Compound 1 -5.410.8711.040.57[1]
Compound 2 -6.200.9512.010.54[1]
Star-shaped D–π–A molecule 6 PC71BM2.870.96--[1]
PTB7-ThIEICO-4F9.53-21.03-[2]
PTB7-Th with 3 wt% TTZDIEICO-4F10.63-22.28-[2]
PTVT-TBTP-ec913.410.85022.170.7113[3]
PTVT-T with BT additiveBTP-ec917.75-27.350.7883[3]

Note: "-" indicates data not specified in the source.

Experimental Protocol: Fabrication of a Thiophene-Based Organic Solar Cell

This protocol outlines the fabrication of a conventional architecture organic solar cell using a solution-processed active layer.[4]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Deionized water, acetone, isopropanol

  • Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution

  • Thiophene-based donor polymer (e.g., P3HT)

  • Acceptor material (e.g., PC71BM)

  • Chlorobenzene or other suitable organic solvent

  • Calcium (Ca) or Lithium Fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and acceptor material (e.g., in a 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically 10-25 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time will need to be optimized to achieve the desired thickness (typically 80-200 nm).

    • Anneal the active layer at a temperature optimized for the specific polymer blend (e.g., 80-150 °C) for a specified time to improve morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator inside the glovebox.

    • Deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the active area of the device.

  • Device Encapsulation and Characterization:

    • Encapsulate the devices with a glass slide and UV-curable epoxy to prevent degradation from air and moisture.

    • Characterize the solar cell performance using a solar simulator under standard AM 1.5G illumination.

Working Principle of an Organic Solar Cell

The operation of an organic solar cell involves several key steps from light absorption to charge collection.[1]

OSC_Principle cluster_device Organic Solar Cell Device cluster_process Photovoltaic Process Anode Anode (e.g., ITO) HTL Hole Transport Layer (e.g., PEDOT:PSS) Active_Layer Active Layer (Thiophene-based Donor:Acceptor) Light_Absorption 1. Light Absorption & Exciton Formation ETL Electron Transport Layer Cathode Cathode (e.g., Al) Exciton_Diffusion 2. Exciton Diffusion to D-A Interface Light_Absorption->Exciton_Diffusion in Donor/Acceptor Charge_Separation 3. Charge Separation (Exciton Dissociation) Exciton_Diffusion->Charge_Separation Charge_Transport 4. Charge Transport Charge_Separation->Charge_Transport Holes to Anode, Electrons to Cathode Charge_Collection 5. Charge Collection at Electrodes Charge_Transport->Charge_Collection OFET_Fabrication_Workflow Start Start Substrate_Cleaning Substrate Cleaning (Si/SiO2) Start->Substrate_Cleaning Surface_Treatment Optional: Surface Treatment (e.g., OTS) Substrate_Cleaning->Surface_Treatment Semiconductor_Deposition Organic Semiconductor Deposition (e.g., Spin-Coating P3HT) Surface_Treatment->Semiconductor_Deposition Annealing Annealing of Semiconductor Film Semiconductor_Deposition->Annealing Electrode_Deposition Source/Drain Electrode Deposition (e.g., Thermal Evaporation of Au) Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization End End Characterization->End Chemosensor_Principle Chemosensor Thiophene-Based Chemosensor (Fluorophore + Receptor) Complex Chemosensor-Analyte Complex Chemosensor->Complex + Analyte Analyte Analyte (e.g., Metal Ion) Signal_Change Change in Fluorescence (Turn-on or Turn-off) Complex->Signal_Change Leads to

References

In Vitro Cytotoxicity Assays for Thiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of thiophene derivatives. Thiophene-based compounds are a significant class of heterocyclic molecules with a wide range of pharmacological activities, including anticancer properties.[1][2] Evaluating the cytotoxic potential of these derivatives is a critical step in the drug discovery and development process.[3] This guide outlines common colorimetric and fluorescence-based assays to determine cell viability, membrane integrity, and the mechanism of cell death induced by thiophene compounds.

Core Concepts in Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools for screening compounds and elucidating their mechanisms of action. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[3] The choice of assay depends on the specific research question, with common methods focusing on:

  • Metabolic Activity: Assays like the MTT assay measure the metabolic reduction of a substrate by viable cells, indicating cellular health.[1][4]

  • Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme from cells with compromised plasma membranes.[3][5]

  • Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells, providing insights into the mode of cell death.[3][6]

Quantitative Cytotoxicity Data of Thiophene Derivatives

The following tables summarize the cytotoxic activity of various thiophene derivatives against different cancer cell lines, presented as IC50 (the concentration required to inhibit 50% of cell growth) or CC50 (the 50% cytotoxic concentration) values.

Compound Name/IDCell LineAssay TypeIC50/CC50 (µM)Reference
F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate)CCRF-CEM (Acute Lymphoblastic Leukemia)DNS0.805 - 3.05[6][7]
Compound 480HeLa (Cervical Cancer)MTT12.61 (µg/mL)[1]
HepG2 (Liver Cancer)MTT33.42 (µg/mL)[1]
Compound 471HeLa (Cervical Cancer)MTT23.79 (µg/mL)[1]
HepG2 (Liver Cancer)MTT13.34 (µg/mL)[1]
TP 5HepG2 (Liver Cancer)MTT<30.0 (µg/mL)[1]
SMMC-7721 (Liver Cancer)MTT<30.0 (µg/mL)[1]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for evaluating the cytotoxicity of thiophene derivatives.

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Analysis cell_culture Cell Line Seeding incubation Incubate Cells with Thiophene Derivative cell_culture->incubation compound_prep Thiophene Derivative Stock Solution & Dilution compound_prep->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V/PI Assay (Apoptosis) incubation->annexin data_acq Data Acquisition (e.g., Plate Reader, Flow Cytometer) mtt->data_acq ldh->data_acq annexin->data_acq data_analysis Data Analysis (IC50/CC50 Calculation) data_acq->data_analysis

Caption: A generalized workflow for assessing the cytotoxicity of thiophene derivatives.

Intrinsic Apoptotic Pathway Induced by Thiophene Derivatives

Several studies suggest that thiophene derivatives can induce cytotoxicity through the intrinsic apoptotic pathway.[6][7] This pathway is initiated by cellular stress and leads to mitochondrial dysfunction.[7]

G Intrinsic Apoptotic Pathway Induced by Thiophene Derivatives thiophene Thiophene Derivative ros Increased Reactive Oxygen Species (ROS) thiophene->ros mito Mitochondrial Membrane Depolarization ros->mito caspase Caspase-3/7 Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Signaling cascade of the intrinsic apoptotic pathway.

Detailed Experimental Protocols

MTT Assay for Metabolic Activity

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, which serves as an indicator of cell viability.[1][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiophene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[1][8]

  • Dimethyl sulfoxide (DMSO) or other solubilization solution[1]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. The final DMSO concentration should typically be ≤ 0.5% to avoid solvent toxicity.[3][8] Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[1]

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1][4]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[1][4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of >650 nm can be used.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

LDH Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[3][5]

Materials:

  • Cultured cells and thiophene derivative

  • 96-well plates

  • Commercial LDH cytotoxicity assay kit (containing LDH substrate, reaction mixture, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant: After the treatment period, centrifuge the plate at 250 x g for 3 minutes.[5] Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[5]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[5] Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can also be measured and subtracted from the 490 nm reading to correct for background.[5]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[3]

Materials:

  • 6-well plates

  • Thiophene derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thiophene derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[3] The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

By employing these standardized assays and protocols, researchers can effectively characterize the cytotoxic properties of novel thiophene derivatives, providing crucial data for the advancement of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-Nitrophenyl)thiophene synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Stille coupling.[1][2]

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a thiophene-based organoboron reagent (e.g., 3-thienylboronic acid) with a nitro-substituted aryl halide (e.g., 1-bromo-3-nitrobenzene) in the presence of a palladium catalyst and a base.[1]

  • Stille Coupling: This method utilizes the reaction of an organotin reagent (e.g., 3-(tributylstannyl)thiophene) with a nitro-substituted aryl halide, also catalyzed by a palladium complex.[2]

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura coupling for this synthesis can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the specific substrates.

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and base selection are critical and may not be optimized.

  • Side Reactions: Competing reactions such as dehalogenation of the aryl halide, homocoupling of the boronic acid, or even denitrative coupling can reduce the yield of the desired product.[3]

  • Poor Quality of Reagents: Impurities in the starting materials, particularly the boronic acid, can negatively impact the reaction.

Q3: What are the common byproducts in the synthesis of this compound?

A3: Several byproducts can form during the synthesis, leading to reduced yield and purification challenges:

  • Homocoupling Products: Formation of bithiophene or 3,3'-dinitrobiphenyl from the coupling of two molecules of the same starting material. This can be promoted by the presence of oxygen.[4]

  • Dehalogenation Product: The nitro-substituted aryl halide can be reduced to nitrobenzene.

  • Protodeborylation Product: The boronic acid can be converted back to thiophene.

  • Denitrative Coupling Products: In some cases, the nitro group itself can act as a leaving group, leading to undesired cross-coupling products.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the byproducts. A common starting point would be a mixture of hexane and ethyl acetate. Washing the crude reaction mixture with an aqueous solution of a base like sodium hydroxide can help remove unreacted boronic acid.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. Buchwald or Fu-type ligands and their corresponding pre-catalysts are often effective for challenging substrates.[3]
Inappropriate Ligand The choice of phosphine ligand is crucial. For electron-deficient substrates, bulky and electron-rich ligands can be beneficial. Screen different ligands to find the optimal one for your system.
Incorrect Base The base plays a critical role in the catalytic cycle. A weaker base like potassium carbonate or cesium carbonate may be more effective than strong bases, which can promote side reactions. The use of phosphate bases like K₃PO₄ is also common.[3][6]
Suboptimal Solvent The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The ratio of organic solvent to water can significantly impact the yield. Ensure solvents are properly degassed to remove oxygen.[4]
Low Reaction Temperature While higher temperatures can promote side reactions, a certain activation energy is required. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction closely for byproduct formation.[3]
Issue 2: Significant Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4]
Use of a Pd(II) Pre-catalyst Pd(II) sources can promote homocoupling. Using a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred to minimize the initial concentration of Pd(II).[4]
Suboptimal Base Concentration The stoichiometry of the base can influence selectivity. Fine-tuning the amount of base may reduce homocoupling.

Quantitative Data from Analogous Reactions

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of thiophene derivatives with nitro-substituted aryl halides from the literature. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801292
21-Chloro-4-nitrobenzeneXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O100488
31-Iodo-3-nitrobenzenePd(dppf)Cl₂ (5)Cs₂CO₃DMF90695

Table 2: Influence of Different Bases on Yield in a Model Suzuki-Miyaura Coupling

BaseYield (%)
K₃PO₄95[3]
K₂CO₃92[3]
Cs₂CO₃88[3]
Na₂CO₃98[3]

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura and Stille coupling reactions, based on established procedures for similar compounds.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-thienylboronic acid and 1-bromo-3-nitrobenzene.

Materials:

  • 3-Thienylboronic acid (1.2 equiv)

  • 1-Bromo-3-nitrobenzene (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 3-thienylboronic acid, 1-bromo-3-nitrobenzene, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,2-dimethoxyethane and water (typically a 4:1 to 10:1 ratio of DME to water).

  • Add the Pd(dppf)Cl₂ catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Stille Coupling

This protocol outlines the synthesis of this compound from 3-(tributylstannyl)thiophene and 1-bromo-3-nitrobenzene.

Materials:

  • 3-(Tributylstannyl)thiophene (1.1 equiv)

  • 1-Bromo-3-nitrobenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk tube, add 1-bromo-3-nitrobenzene and the palladium catalyst.

  • Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Add 3-(tributylstannyl)thiophene via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-16 hours.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, evaporate the solvent.

  • Isolate the product by silica column chromatography.[7]

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Thienylboronic Acid - 1-Bromo-3-nitrobenzene - Base (e.g., K2CO3) degas Degas with Inert Gas (Argon or Nitrogen) reagents->degas 1. solvent Add Degassed Solvents (e.g., DME/Water) degas->solvent 2. catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl2) solvent->catalyst 3. heat Heat and Stir (80-100 °C) catalyst->heat 4. monitor Monitor Progress (TLC, LC-MS) heat->monitor 5. cool Cool to Room Temperature monitor->cool 6. extract Extraction with Organic Solvent cool->extract 7. dry Dry and Concentrate extract->dry 8. purify Column Chromatography dry->purify 9. product Pure this compound purify->product 10.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product reactants1 R1-X (1-Bromo-3-nitrobenzene) reactants1->oxidative_addition reactants2 R2-B(OR)2 (3-Thienylboronic Acid) + Base reactants2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(3-Nitrophenyl)thiophene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.

Recrystallization Troubleshooting

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not polar enough to dissolve the compound. This compound is a relatively polar molecule due to the nitro group.

  • Solution:

    • Increase the polarity of the solvent system. If you are using a non-polar solvent like hexane, try a more polar solvent such as ethanol, methanol, or isopropanol.[1]

    • Consider using a solvent mixture. For example, a mixture of ethanol and water, or toluene and ethanol, can be effective.[1][2]

    • Ensure you are using a sufficient volume of solvent. However, avoid using a large excess, as this can reduce yield.[3]

Issue 2: The compound dissolves, but no crystals form upon cooling.

  • Possible Causes:

    • The solution is not supersaturated.

    • The cooling process is too rapid.

    • Nucleation has not been initiated.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

      • Seeding: Add a single, pure crystal of this compound to the solution to initiate crystal growth.

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[2]

Issue 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure.[2]

  • Solution:

    • Select a solvent with a lower boiling point.

    • Try a solvent pair. Dissolve the compound in a solvent in which it is highly soluble, and then add a miscible solvent in which it is less soluble until the solution becomes turbid. Heat to clarify and then cool slowly.

    • If impurities are the cause, consider a preliminary purification step like column chromatography before recrystallization.

Issue 4: The purified crystals are colored.

  • Possible Cause: Colored impurities are co-precipitating with the product.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[3]

Column Chromatography Troubleshooting

Issue 1: Poor separation of this compound from impurities.

  • Possible Causes:

    • Inappropriate mobile phase polarity.

    • Column overloading.

    • Poorly packed column.

  • Solutions:

    • Optimize Mobile Phase:

      • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.25-0.35 for this compound for the best separation.[4]

      • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[4][5]

    • Reduce Sample Load: Do not overload the column with the crude product. The amount of sample should typically be 1-5% of the weight of the stationary phase.

    • Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.[4]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the polar silica gel column.

  • Solution: Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Issue 3: The compound appears to be decomposing on the column.

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.[5]

  • Solution:

    • Deactivate Silica Gel: Neutralize the silica gel by treating it with a base like triethylamine (1-2%) in the eluent.[5]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[5]

    • Alternative Purification: If decomposition persists, explore other methods like recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 3-bromothiophene or 3-thienylboronic acid and 1-bromo-3-nitrobenzene from a Suzuki coupling), by-products from side reactions, and residual catalyst (e.g., palladium complexes).[6]

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A good starting point would be a polar protic solvent like ethanol or isopropanol. You may need to use a solvent pair, such as ethanol/water or toluene/hexane, to achieve optimal solubility for recrystallization.[1]

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the purity of your fractions.[6] By spotting the crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the pure product. The absence of impurity spots in the purified product lane indicates successful purification.

Q4: What is the expected appearance of pure this compound?

Data Presentation

Table 1: Hypothetical Solvent Screening for Recrystallization of this compound

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
HexaneInsolubleSparingly SolublePoor
TolueneSparingly SolubleSolubleGood
EthanolSolubleVery SolublePoor (supersaturated)
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellent
Ethyl AcetateSolubleVery SolublePoor (supersaturated)

Table 2: Hypothetical Column Chromatography Elution Profile for this compound

Fraction NumberEluent System (Hexane:Ethyl Acetate)Compounds ElutedPurity (Hypothetical %)
1-595:5Non-polar impurities-
6-1090:10Mixture of impurities and product< 80%
11-2085:15This compound > 98%
21-2580:20More polar impurities-

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to find a system that gives the target compound an Rf of ~0.3.[4]

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Start collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[4]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product solvent Add Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product Column_Chromatography_Workflow start Start tlc TLC for Solvent System start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

References

Technical Support Center: Synthesis of Nitrophenylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenylthiophenes. This guide addresses common side reactions and offers solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtaining nitrophenylthiophenes?

A1: The most common methods for synthesizing nitrophenylthiophenes are:

  • Direct Nitration of Phenylthiophenes: This involves introducing a nitro group onto a pre-existing phenylthiophene scaffold using nitrating agents.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction forms a carbon-carbon bond between a nitrophenyl halide and a thiophene boronic acid (or vice-versa).

  • Buchwald-Hartwig Amination followed by Oxidation: This involves the synthesis of an aminophenylthiophene which is then oxidized to the corresponding nitro derivative.

Q2: I am getting a mixture of isomers during the direct nitration of 2-phenylthiophene. How can I improve the regioselectivity?

A2: Regioselectivity in the nitration of 2-phenylthiophene is a common challenge. The nitro group can add to the thiophene ring or the phenyl ring at various positions. To improve selectivity, consider the following:

  • Reaction Conditions: Milder nitrating agents and lower temperatures generally favor nitration on the more activated ring. For instance, using nitric acid in acetic anhydride is a common method.[1]

  • Catalyst: The use of solid acid catalysts, such as certain types of clays, can direct the nitration to a specific position due to steric hindrance within the catalyst's pores.

Q3: My Suzuki-Miyaura coupling reaction for synthesizing 2-(4-nitrophenyl)thiophene is suffering from low yield. What are the likely causes?

A3: Low yields in Suzuki-Miyaura coupling can be attributed to several factors:

  • Homocoupling: The formation of bithiophene or binuclear nitroarene species is a common side reaction. This can be minimized by using an excess of the boronic ester and adding a mild reducing agent like potassium formate.[2]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous solvents and appropriate bases can mitigate this.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For instance, SPhos has been shown to be an effective ligand in similar cross-coupling reactions, providing high yields.[3]

Q4: What are the characteristic side products in a Buchwald-Hartwig amination approach to nitrophenylthiophene precursors?

A4: The primary side reaction of concern in Buchwald-Hartwig amination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine byproduct instead of the desired amine. Careful selection of the palladium catalyst, ligand, and base is crucial to suppress this unwanted pathway.

Troubleshooting Guides

Direct Nitration of 2-Phenylthiophene
Problem Potential Cause Troubleshooting Steps Expected Outcome
Low Yield of Mononitrated Product Over-nitration leading to dinitrated or polynitrated products.- Use a stoichiometric amount of the nitrating agent.- Maintain a low reaction temperature (e.g., 0-10 °C).- Reduce reaction time and monitor progress by TLC or GC.Increased yield of the desired mononitro-product.
Poor Regioselectivity (Mixture of Isomers) Nitration at multiple positions on both the thiophene and phenyl rings.- Employ a milder nitrating agent (e.g., Cu(NO₃)₂ in acetic anhydride).- Use a solid acid catalyst to sterically direct the nitration.Improved ratio of the desired regioisomer.
Formation of Oxidized Byproducts The nitrating conditions are too harsh, leading to oxidation of the thiophene ring.- Use a less aggressive nitrating agent.- Ensure the reaction temperature is strictly controlled.Minimized formation of tar-like, oxidized materials.

Experimental Protocol: Selective Mononitration of Thiophene

This protocol is adapted for the selective synthesis of 2-nitrothiophene, which can be a precursor for further functionalization.

Materials:

  • Thiophene

  • Nitric acid (fuming)

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • Dissolve thiophene in acetic anhydride.

  • Separately, prepare a solution of fuming nitric acid in glacial acetic acid.

  • Cool both solutions to 10 °C.

  • Slowly add the nitric acid solution to the thiophene solution while maintaining the temperature at 10 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

  • Quench the reaction by pouring it over crushed ice.

  • Collect the precipitated mononitrothiophene by filtration.

Note: Mononitrothiophene is toxic and should be handled with appropriate personal protective equipment.

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps Expected Outcome
Significant Homocoupling (Dimerization) Palladium(II) mediated coupling of two boronic acid molecules.- Add a mild reducing agent, such as potassium formate, to the reaction mixture.[2]- Sparge the reaction mixture with nitrogen before adding the catalyst to remove oxygen.[2]- Use a slight excess of the boronic acid or ester.Reduction in the formation of homocoupled byproducts and increased yield of the desired cross-coupled product.
Protodeboronation Loss of the boronic acid functional group.- Use anhydrous solvents and reagents.- Select a base that minimizes protodeboronation (e.g., K₃PO₄).- Use more stable boronic esters instead of boronic acids.Improved reaction efficiency and higher product yield.
Low Catalyst Activity Inappropriate choice of catalyst, ligand, or base.- Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos).- Optimize the base; weaker bases like carbonates are often effective.[4]Identification of an optimal catalyst system for higher yield and faster reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling to Synthesize 2-(4-Nitrophenyl)thiophene

Materials:

  • 2-Bromothiophene

  • 4-Nitrophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine 2-bromothiophene, 4-nitrophenylboronic acid, and the base.

  • Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography.

Reaction and Troubleshooting Workflows

direct_nitration_workflow cluster_start Start: Direct Nitration cluster_reaction Reaction Monitoring cluster_outcome Analysis of Outcome cluster_troubleshooting Troubleshooting cluster_end End Goal start Mix Phenylthiophene with Nitrating Agent monitor Monitor by TLC/GC start->monitor analysis Analyze Crude Product monitor->analysis low_yield Low Yield? analysis->low_yield isomers Mixture of Isomers? analysis->isomers ts_overnitration Reduce Nitrating Agent Stoichiometry Lower Temperature low_yield->ts_overnitration Yes product Pure Nitrophenylthiophene low_yield->product No ts_regioselectivity Use Milder Nitrating Agent Employ Solid Acid Catalyst isomers->ts_regioselectivity Yes isomers->product No ts_overnitration->start Re-optimize ts_regioselectivity->start Re-optimize

Caption: Troubleshooting workflow for direct nitration of phenylthiophenes.

suzuki_coupling_workflow cluster_start Start: Suzuki-Miyaura Coupling cluster_reaction Reaction Monitoring cluster_outcome Analysis of Outcome cluster_troubleshooting Troubleshooting cluster_end End Goal start Combine Aryl Halide, Boronic Acid, Base, Catalyst monitor Monitor by TLC/GC start->monitor analysis Analyze Crude Product monitor->analysis low_yield Low Yield? analysis->low_yield homocoupling Homocoupling Products? analysis->homocoupling ts_catalyst Optimize Catalyst, Ligand, and Base low_yield->ts_catalyst Yes product Pure Nitrophenylthiophene low_yield->product No ts_homocoupling Add Reducing Agent Degas Thoroughly homocoupling->ts_homocoupling Yes homocoupling->product No ts_catalyst->start Re-optimize ts_homocoupling->start Re-optimize

References

Technical Support Center: Optimization of Suzuki Coupling for Arylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving arylthiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the Suzuki coupling of arylthiophenes.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

  • Poor Catalyst Activity: The palladium catalyst may be deactivated or not suitable for the specific substrates.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. For electron-rich or sterically hindered thiophenes, bulky and electron-rich phosphine ligands like SPhos or XPhos can be effective.[1][2]

  • Protodeboronation of Thienylboronic Acid: Thienylboronic acids can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[1][2]

    • Solution: Use fresh boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[1] Minimize reaction time and temperature where possible. The choice of base is also critical; sometimes a weaker base can mitigate this side reaction.

  • Inefficient Oxidative Addition: If using an electron-rich arylthiophene, the initial oxidative addition step of the catalytic cycle may be slow.[1]

    • Solution: Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to accelerate this step.[1]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is crucial and often substrate-dependent.[1][3]

    • Solution: Screen different bases (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) and solvents (e.g., dioxane/water, toluene, THF/water).[1][3][4] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[1][5]

  • Poor Reagent Quality: Impurities in starting materials or solvents can inhibit the reaction.

    • Solution: Verify the purity of your arylthiophene, boronic acid/ester, and other reagents. Ensure solvents are anhydrous and properly degassed.[1]

A general workflow for troubleshooting low yield is presented below:

G Troubleshooting Workflow for Low Yield Suzuki Coupling start Low / No Product reagent_check Verify Reagent Quality (Purity, Freshness) start->reagent_check reagents_ok Reagents OK? reagent_check->reagents_ok conditions_check Review Reaction Conditions (Inert atmosphere, Temp.) conditions_ok Conditions OK? conditions_check->conditions_ok catalyst_system Troubleshoot Catalyst System catalyst_issue Catalyst Issue? (e.g., Pd black) catalyst_system->catalyst_issue boron_reagent Troubleshoot Boron Reagent protodeboronation Protodeboronation? boron_reagent->protodeboronation base_solvent Optimize Base/Solvent screen_base_solvent Screen Different Bases and Solvents base_solvent->screen_base_solvent reagents_ok->conditions_check Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->catalyst_system Yes improve_conditions Improve Degassing & Ensure Inert Atmosphere conditions_ok->improve_conditions No catalyst_issue->boron_reagent No change_catalyst Use Different Pd Precursor or Change Ligand catalyst_issue->change_catalyst Yes protodeboronation->base_solvent No use_boronic_ester Use Boronic Ester or MIDA boronate protodeboronation->use_boronic_ester Yes replace_reagents->start improve_conditions->start end Successful Coupling change_catalyst->end use_boronic_ester->end screen_base_solvent->end

Caption: A generalized workflow for troubleshooting Suzuki coupling reactions.

Issue 2: Presence of Significant Side Products

Possible Causes and Solutions

  • Homocoupling of Boronic Acid: This side reaction can be prevalent, especially at higher temperatures or with prolonged reaction times.

    • Solution: Use a slight excess of the boronic acid (1.1-1.2 equivalents). Lowering the reaction temperature and catalyst loading can also minimize homocoupling.

  • Dehalogenation of the Arylthiophene: The starting aryl halide is reduced, leading to the corresponding unfunctionalized thiophene.[5]

    • Solution: This can be caused by impurities or certain reaction conditions. Ensure a thoroughly inert atmosphere. Switching to a different base or solvent system may be necessary. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of arylthiophenes?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, some commonly used and effective catalyst systems include:

  • Pd(PPh₃)₄: A versatile and widely used catalyst, often effective for a range of arylthiophenes.[4]

  • Pd(dppf)Cl₂: Known for its high activity and stability, particularly with more challenging substrates.[4]

  • Buchwald Ligand Systems (e.g., SPhos, XPhos): These bulky, electron-rich ligands are often highly effective for coupling electron-rich or sterically hindered arylthiophenes and can promote challenging couplings at lower catalyst loadings.[1][2]

Q2: What is the best base and solvent combination for my reaction?

A2: The optimal base and solvent are highly substrate-dependent. A good starting point is to screen a few common combinations.

BaseSolvent SystemTypical Temperature (°C)Notes
K₃PO₄1,4-Dioxane/H₂O90-100A robust and often high-yielding system.[4]
K₂CO₃Toluene/H₂O or THF/H₂O80-110A common and effective combination.[3]
Na₂CO₃Toluene/H₂O or DMF/H₂O80-115Another widely used option.[3][4]
Et₃NWater (with surfactant)Room Temp.A milder, greener option for some substrates.[6]

Q3: My arylthiophene is a chloride. Will the Suzuki coupling still work?

A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[1] However, successful couplings can be achieved using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and often require higher temperatures and longer reaction times.[7]

Q4: How can I minimize protodeboronation of my thienylboronic acid?

A4: Protodeboronation is a common issue with heteroaryl boronic acids.[1] To minimize this:

  • Use fresh, high-purity thienylboronic acid.

  • Consider using more stable derivatives like thienylboronic esters (e.g., pinacol esters) or MIDA boronates.[1][8]

  • Use the mildest possible reaction conditions (temperature and base) that still afford a reasonable reaction rate.

  • Keep the reaction time as short as possible.

The relationship between key factors influencing the success of the Suzuki coupling is illustrated below:

G Key Factors in Suzuki Coupling of Arylthiophenes A Catalyst System (Pd Source + Ligand) B Substrates (Arylthiophene & Boronic Acid/Ester) A->B Choice depends on substrate electronics/sterics D Reaction Outcome (Yield, Purity) A->D Determines activity & stability B->D Influences reactivity & side reactions C Reaction Conditions (Base, Solvent, Temperature) C->A Affects catalyst performance C->B Solubility & stability C->D Crucial for rate & selectivity

Caption: Interplay of key factors in arylthiophene Suzuki coupling.

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Bromothiophene with an Arylboronic Acid

This is a general starting point; optimization of specific parameters may be required.

  • Reaction Setup:

    • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromothiophene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask. The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1-0.5 M solution with respect to the limiting reagent.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired arylthiophene.

    • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Data Presentation: Comparison of Catalyst Systems for Dibromothiophenes

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of various dibromothiophenes, compiled from literature data.

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[4]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃ (2M aq.)Toluene110-11512-18Not Specified[4]
Pd(dtbpf)Cl₂Bromo-thiophenes2Et₃NAqueous Kolliphor ELRoom Temp.Not SpecifiedGood to Excellent[6]
Pd(OAc)₂/SPhos(5-formylthiophen-2-yl)boronic acidNot SpecifiedK₃PO₄Dioxane/Water80Not SpecifiedHigh Conversion[9]

References

Technical Support Center: Overcoming Regioselectivity Issues in Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of thiophene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of the thiophene ring?

A1: The main challenge in thiophene functionalization is controlling the regioselectivity due to the presence of multiple C-H bonds with similar reactivities.[1] The α-positions (C2 and C5) are generally more reactive and acidic than the β-positions (C3 and C4), making selective functionalization of the β-positions a significant synthetic hurdle.[2] For substituted thiophenes, achieving selectivity between the remaining C-H bonds can be complex and often requires careful optimization of reaction conditions.

Q2: How does the substituent on the thiophene ring influence regioselectivity in C-H functionalization?

A2: The electronic and steric properties of the substituent play a crucial role. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it, influencing the acidity of adjacent C-H bonds.[3] For instance, in 3-substituted thiophenes, the C2 position is generally more reactive than the C5 position.[4] However, the choice of catalyst, ligand, and reaction conditions can override these intrinsic reactivity patterns to achieve the desired regioselectivity.[5][6]

Q3: What is a "halogen dance" reaction, and how can it affect the regioselectivity of my thiophene functionalization?

A3: A halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[7][8] This reaction can be a powerful tool for accessing uniquely substituted thiophenes but can also lead to a loss of regioselectivity if not controlled.[7][9] Under strongly basic conditions, such as with lithium diisopropylamide (LDA), a halogen at one position can migrate to another, leading to a mixture of products after trapping with an electrophile.[3][7] The final product distribution is often dictated by the thermodynamic stability of the intermediate thienyllithium species.[7][8]

Troubleshooting Guides

Problem 1: Poor regioselectivity in Palladium-catalyzed C-H arylation of 3-substituted thiophenes, resulting in a mixture of C2 and C5-arylated products.
  • Possible Cause: Inappropriate ligand selection. The ligand plays a critical role in controlling the regioselectivity of Pd-catalyzed C-H activation.[5][10]

  • Solution: Conduct a ligand screening. For C5-selectivity, sterically hindered ligands may be beneficial.[4] For instance, using bulky phosphine ligands can favor arylation at the less sterically hindered C5 position.[5] Conversely, ligands like 2,2'-bipyridyl can favor C2-arylation.[5][10]

  • Possible Cause: Suboptimal reaction temperature. Higher temperatures can sometimes lead to a loss of selectivity.

  • Solution: Screen a range of reaction temperatures. It has been observed that different temperatures can favor different isomers. For example, in certain systems, a lower temperature might favor C2 functionalization, while a higher temperature promotes C3 activation.[1]

  • Possible Cause: The nature of the aryl halide. Sterically hindered aryl bromides have been shown to favor arylation at the C5 position of 3-substituted thiophenes.[4]

  • Solution: If C5-arylation is desired, consider using a sterically demanding aryl bromide, such as 2-bromo-1,3-dichlorobenzene.[4]

Problem 2: Low or no yield in direct C-H functionalization reactions.
  • Possible Cause: Inefficient catalyst system or reaction conditions.

  • Solution: Re-evaluate the catalyst, base, and solvent system. The choice of these components is critical for achieving high yields.[1][2] For example, in Pd-catalyzed C-H activation, combinations like Pd(OAc)₂ with K₂CO₃ in toluene have proven effective.[1]

  • Possible Cause: The reaction is not proceeding at the chosen temperature.

  • Solution: Increase the reaction temperature. Some C-H activation reactions require elevated temperatures to proceed efficiently. For example, direct C-H activation at the C-3 position of certain thieno[3,2-d]pyrimidines was found to require temperatures between 130-140 °C.[1]

Problem 3: Unexpected product formation, possibly due to a halogen dance reaction.
  • Possible Cause: Use of a strong, non-hindered base. Bases like LDA are known to induce halogen dance reactions in halothiophenes.[7][8]

  • Solution: Modify the base or the reaction conditions. If a halogen dance is undesired, consider using alternative metallation strategies or milder bases. The choice of base and temperature can significantly influence the outcome of these reactions.[7]

  • Possible Cause: The reaction is reaching thermodynamic equilibrium, favoring an undesired isomer.

  • Solution: Quench the reaction at an earlier time point or a lower temperature to trap the kinetically favored product. The halogen dance proceeds through a series of equilibria, and the product distribution can change over time.[7][8]

Data Presentation

Table 1: Optimization of Pd-catalyzed C-H Arylation at the C-2 Position of a Thieno[3,2-d]pyrimidine [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)-K₂CO₃ (2)Toluene11060
2Pd(OAc)₂ (10)-Cs₂CO₃ (2)Toluene11055
3Pd(OAc)₂ (10)P(tBu)₃ (20)K₂CO₃ (2)Toluene11075
4Pd(OAc)₂ (10)PCy₃·HBF₄ (20)K₂CO₃ (2)Toluene11080
5PdCl₂(PPh₃)₂ (10)-K₂CO₃ (2)Toluene11040
6Pd(OAc)₂ (10)-K₂CO₃ (2)Water1000

Table 2: Catalyst-Controlled Regiodivergent C-H Alkynylation of 3-Substituted Thiophenes [6]

SubstrateConditionsProductPositionYield (%)Regioselectivity
3-MethylthiopheneA2-Alkynyl-3-methylthiopheneC275>98:2
3-MethylthiopheneB5-Alkynyl-3-methylthiopheneC5716:94
3-ChlorothiopheneA2-Alkynyl-3-chlorothiopheneC268>98:2
3-ChlorothiopheneB5-Alkynyl-3-chlorothiopheneC5655:95

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation at the C-3 Position of a 2-Substituted Thieno[3,2-d]pyrimidine[2]
  • Reaction Setup: In a reaction vial, combine the 2-substituted thieno[3,2-d]pyrimidine substrate (1.0 eq), aryl bromide (2.0 eq), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add toluene as the solvent.

  • Reaction: Seal the vial and heat the mixture to 130 °C for 24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product via column chromatography.

Protocol 2: General Procedure for Halogen Dance Reaction of 2-Bromo-5-hexylthiophene[7]
  • Base Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C. Add n-butyllithium (1.0 equiv.) dropwise. Stir the mixture for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes to form a solution of lithium diisopropylamide (LDA).

  • Reaction Initiation: Cool the LDA solution back to -78 °C and add 2-bromo-5-hexylthiophene (1.0 equiv.) dropwise. Stir the reaction mixture at -78 °C for 30 minutes.

  • Migration: Allow the mixture to warm to room temperature and stir for 15 hours.

  • Quenching: Cool the reaction mixture to -78 °C and add the electrophile (e.g., N-formylpiperidine, >1.0 equiv.).

  • Workup and Purification: After an appropriate time, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Thiophene Substrate - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent atmosphere Establish Inert Atmosphere (N₂ or Ar) solvent->atmosphere heat Heat to Desired Temperature atmosphere->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction & Washing cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: General experimental workflow for thiophene functionalization.

regioselectivity_logic cluster_factors Controlling Factors thiophene 3-Substituted Thiophene c2_path C2 Functionalization thiophene->c2_path c5_path C5 Functionalization thiophene->c5_path c2_product 2,3-Disubstituted Thiophene c2_path->c2_product c5_product 3,5-Disubstituted Thiophene c5_path->c5_product ligand Ligand Choice ligand->c2_path e.g., 2,2'-Bipyridyl ligand->c5_path e.g., Bulky Phosphines temp Reaction Temperature temp->c2_path Lower Temp. temp->c5_path Higher Temp. sterics Steric Hindrance sterics->c5_path Less Hindered Site

Caption: Factors influencing C2 vs. C5 regioselectivity.

halogen_dance_pathway start Bromothiophene base Strong Base (e.g., LDA) start->base intermediate Thienyllithium Intermediate base->intermediate migration Halogen-Metal Exchange Cascade intermediate->migration equilibrium Thermodynamic Equilibrium migration->equilibrium quench Quench with Electrophile (E+) equilibrium->quench product Functionalized Product quench->product

Caption: Simplified pathway of a halogen dance reaction.

References

Stability and degradation of 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(3-Nitrophenyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Here you will find detailed information in a question-and-answer format, generalized experimental protocols, and visualizations to assist in your experimental work.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of thiophenes, nitroaromatic compounds, and established principles of forced degradation studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of thiophene and nitroaromatic compounds, the primary factors that can induce degradation are:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[4]

  • Photochemical Degradation: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Thermal Stress: Elevated temperatures can cause decomposition. Thiophene itself is stable to high temperatures, but the presence of the nitro group may affect its thermal stability.[5][6]

  • Hydrolysis (pH): Extreme pH conditions (strong acids or bases) can potentially lead to the hydrolysis of the molecule, although thiophenes are generally considered relatively stable to acid.[7][8]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.

Q3: I am observing unexpected peaks in my chromatogram after dissolving this compound in a new solvent. What could be the cause?

A3: Unexpected peaks could be due to several reasons:

  • Solvent Impurities: Ensure the solvent is of high purity.

  • Solvent-Induced Degradation: The compound might be reacting with the solvent. This is less common with standard HPLC solvents, but could be a factor with more reactive solvents.

  • Degradation on Standing: The compound may be degrading in solution over time. It is recommended to use freshly prepared solutions for analysis.

  • Contamination: The vial or cap may be contaminated.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause 1: Degradation of the compound in the assay medium.

    • Troubleshooting Steps:

      • Assess Stability in Medium: Prepare a solution of this compound in the assay medium and incubate it under the same conditions as your experiment (temperature, light, duration) but without the biological components.

      • Analyze for Degradation: At various time points, analyze the sample using a stability-indicating analytical method (e.g., HPLC-UV) to check for the appearance of degradation products and a decrease in the parent compound's peak area.

      • Miticgation: If degradation is observed, consider preparing the compound solution immediately before use or investigate the use of antioxidants or light-protective measures if oxidation or photodegradation is suspected.

  • Possible Cause 2: Interaction with other assay components.

    • Troubleshooting Steps:

      • Component Compatibility: Systematically test the stability of this compound in the presence of individual components of your assay medium to identify any specific interactions.

Issue 2: Appearance of coloration or precipitate in the stock solution.
  • Possible Cause 1: Photodegradation.

    • Troubleshooting Steps:

      • Protect from Light: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

      • Compare Protected vs. Exposed: Prepare two solutions and expose one to ambient light while keeping the other in the dark. Analyze both after a period to see if light exposure is the cause.

  • Possible Cause 2: Thermal Degradation.

    • Troubleshooting Steps:

      • Controlled Temperature Storage: Ensure stock solutions are stored at the recommended temperature, typically 2-8°C or -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Oxidative Degradation.

    • Troubleshooting Steps:

      • Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

      • Store Under Inert Gas: Store the solution under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2][3][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation:

    • Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.[10] The method should be capable of separating the parent compound from all degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products Observed
0.1 N HCl, 60°C, 24h~5-10%1-2
0.1 N NaOH, 60°C, 24h~10-15%2-3
3% H₂O₂, RT, 24h~15-25%3-4
Heat (Solid), 70°C, 48h<5%1
Heat (Solution), 60°C, 24h~5-10%1-2
Photostability~20-30%>4

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

G Potential Degradation Pathways A This compound B Oxidation (e.g., H₂O₂) A->B C Photodegradation (Light/UV) A->C D Hydrolysis (Acid/Base) A->D E Thermal Stress (Heat) A->E F Thiophene S-oxide derivatives B->F G Ring-opened products C->G H Hydroxylated derivatives D->H I Polymerized products E->I G Experimental Workflow for Stability Testing cluster_0 Stress Application cluster_1 Sample Analysis cluster_2 Data Interpretation A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Take Aliquots at Time Points B->C D Neutralize/Dilute as Needed C->D E Analyze via Stability-Indicating HPLC D->E F Quantify Parent Compound and Degradants E->F G Identify Degradation Pathways F->G H Assess Intrinsic Stability G->H

References

Catalyst Selection for Efficient Cross-Coupling Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection in Efficient Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in cross-coupling experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Inappropriate Catalyst System: The choice of palladium source and ligand is critical. For some substrates, standard catalysts may be ineffective.

    • Solution: For electron-deficient heterocycles like pyrazines, specialized palladium(II) ONO pincer complexes have demonstrated high activity, even at low catalyst loadings (as low as 0.01 mol%) under open-flask conditions.[1] Consider using pre-catalysts for efficient generation of the active catalyst species.[2]

  • Incorrect Base Selection: The base is crucial for the transmetalation step.[1][3]

    • Solution: The strength and solubility of the base are important factors.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3] For base-sensitive functional groups, weaker bases like potassium fluoride (KF) can be beneficial, though they may result in lower reaction rates.[3] The presence of water can be essential for the activity of some inorganic bases.[3]

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by air.

    • Solution: Ensure all solvents and reagents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3][4]

  • Poor Substrate Quality: Impurities in the aryl halide or boronic acid/ester can poison the catalyst.[3]

    • Solution: Ensure starting materials are of high purity. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, particularly with electron-rich or heteroaromatic boronic acids.[3] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[3]

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield.

    • Solution: Optimization of the reaction temperature is often necessary. While many reactions are run at elevated temperatures, some catalyst systems can operate at room temperature.[5]

Problem 2: Poor Reactivity in Heck Reactions

Possible Causes and Solutions:

  • Catalyst and Ligand Issues: Phosphine ligands might be dissociating or degrading, leading to low conversion.[3]

    • Solution: Consider using more stable, electron-donating ligands.[3] N-heterocyclic carbenes (NHCs) have emerged as effective alternatives to phosphine ligands.[6] The choice between electron-rich monodentate phosphines (for electron-deficient olefins) and electron-deficient bidentate phosphines (for electron-rich olefins) can be critical.[7]

  • Incorrect Palladium Precursor: The choice of palladium precursor can affect catalyst activation.

    • Solution: Pd(II)(OAc)₂ associated with monophosphine ligands is often more efficient than Pd(0)(PPh₃)₄ because it more readily forms the active Pd(0) catalyst.[8]

  • Solvent and Base Choice: The reaction medium plays a crucial role.

    • Solution: The regiochemistry of the addition to the olefin can depend on the solvent and the nature of the anionic ligand.[6]

Problem 3: Difficulties with Buchwald-Hartwig Amination

Possible Causes and Solutions:

  • Challenging Substrates: Aryl chlorides can be difficult substrates due to the strength of the C-Cl bond, making oxidative addition challenging.[9] Aryl iodides can also be problematic as the generated iodide can inhibit the catalyst.[10][11]

    • Solution: For less reactive aryl chlorides, employing more active, third-generation Buchwald-Hartwig catalysts and ligands can be effective.[1] For issues with aryl iodides, careful selection of the ligand and reaction conditions is necessary.[10]

  • Inappropriate Base: The choice of base is critical and depends on the functional group tolerance of the substrates.[10]

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[10][11] For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[1][10]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[10]

    • Solution: Anhydrous and degassed solvents are essential.[10] Toluene is a common choice, but other ethereal, alcohol, or aromatic solvents can be used.[11][12] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction.[11]

  • Catalyst Inhibition by Substrate: Nitrogen-containing substrates, like pyrazines or benzylamines, can coordinate to the palladium center and inhibit catalysis.[1][10]

    • Solution: The use of bulky, electron-rich phosphine ligands can help minimize unproductive coordination and promote the desired reaction pathway.[10]

Problem 4: Issues in Sonogashira Coupling

Possible Causes and Solutions:

  • Copper Co-catalyst Problems: The copper(I) co-catalyst can lead to the formation of alkyne homocoupling side products (Glaser coupling), especially in the presence of oxygen.[13][14]

    • Solution: Consider using a copper-free Sonogashira protocol.[15] If using copper, ensure rigorous exclusion of air from the reaction.

  • Catalyst Deactivation: The palladium catalyst can deactivate, often indicated by the formation of palladium black.[16]

    • Solution: Ensure proper degassing of solvents and reagents.[16] The choice of palladium source and ligand is also important for catalyst stability.[13]

  • Low Reactivity of Halides: The reactivity of the aryl or vinyl halide follows the trend I > OTf > Br > Cl.[17] Aryl chlorides are generally the least reactive.[18]

    • Solution: For less reactive halides, more active catalyst systems, higher temperatures, or longer reaction times may be necessary. The use of more electron-rich ligands can promote the oxidative addition of less reactive electrophiles.[18]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my cross-coupling reaction?

A1: There is no "universal" ligand that is optimal for all cross-coupling reactions.[5] The best choice depends on the specific reaction, substrates, and conditions.[5] However, some general guidelines can be followed:

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) generally promote the oxidative addition step, which is often beneficial for less reactive electrophiles like aryl chlorides.[18]

  • Bulky ligands can facilitate the reductive elimination step, which is the product-forming step.[18]

  • Pre-catalysts , such as the Buchwald G3 palladacycles and PEPPSI™ catalysts, are often more reliable and efficient at generating the active catalytic species compared to traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

Q2: What is the typical catalyst loading for a cross-coupling reaction?

A2: Catalyst loading is typically expressed in mol %. While 5 mol % is a common starting point, optimization can often reduce this significantly.[19] For some highly active catalyst systems, loadings as low as 0.01 mol % have been reported.[1] It is important to minimize catalyst loading to reduce costs and simplify product purification by minimizing residual palladium.[20]

Q3: How critical is the choice of solvent and base?

A3: The solvent and base are critical reaction parameters that can have a large effect on the outcome.[18]

  • Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[3] Common solvents include toluene, dioxane, and THF.[3] The solvent's polarity can also influence the reaction mechanism and selectivity.[21][22]

  • The base is essential for the transmetalation step in many cross-coupling reactions.[1][3] The choice of base depends on the specific reaction and the presence of base-sensitive functional groups in the substrates.[10]

Q4: My reaction starts but then stalls. What could be the problem?

A4: A stalling reaction often indicates catalyst deactivation during the reaction.[4]

  • Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions.[4]

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst and slow down the reaction.[4]

  • Substrate Impurities: Impurities in the starting materials can poison the catalyst over time.[4]

Data Presentation

Table 1: General Comparison of Common Cross-Coupling Reactions

ReactionNucleophileElectrophileKey Catalyst ComponentsCommon BasesCommon Solvents
Suzuki-Miyaura Organoboron(Pseudo)halidePd catalyst, LigandCarbonates, Phosphates, HydroxidesToluene, Dioxane, THF, Water mixtures
Heck Alkene(Pseudo)halidePd catalyst, LigandAmines (e.g., Et₃N), CarbonatesDMF, Acetonitrile, Toluene
Buchwald-Hartwig Amine, Alcohol(Pseudo)halidePd catalyst, Ligandt-Butoxides, Phosphates, CarbonatesToluene, Dioxane, THF
Sonogashira Terminal Alkyne(Pseudo)halidePd catalyst, Ligand, Cu(I) co-catalyst (optional)Amines (e.g., Et₃N, DiPEA)THF, Toluene, DMF, Amine solvent
Stille Organotin(Pseudo)halidePd catalyst, LigandOften base-freeTHF, Toluene, DMF
Negishi Organozinc(Pseudo)halidePd or Ni catalyst, LigandOften base-freeTHF, Toluene

Table 2: Influence of Catalyst Loading on Yield for a Model Suzuki-Miyaura Reaction *

Catalyst Loading (mol %)Reaction Time (h)Yield (%)
1.01>95
0.51>95
0.11>95
0.051>95
0.01290

*Data is illustrative and based on trends reported for highly active catalyst systems. Actual results will vary depending on the specific substrates and conditions.[23]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In a dry reaction vessel, combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium pre-catalyst (e.g., a G3 palladacycle, 0.01-1 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water in a 4:1 ratio, 5 mL).[1]

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically monitored by TLC or LC-MS).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System (Pd Source & Ligand) start->check_catalyst check_base Evaluate Base (Strength & Solubility) check_catalyst->check_base If catalyst is appropriate check_reagents Verify Reagent Purity & Stability check_base->check_reagents If base is suitable check_conditions Optimize Reaction Conditions (Temp, Solvent, Degassing) check_reagents->check_conditions If reagents are pure success Successful Reaction check_conditions->success After optimization

Caption: A general troubleshooting workflow for low-yield cross-coupling reactions.

Catalyst_Selection_Logic substrate Substrate Properties (Electronic & Steric) ligand_choice Ligand Selection substrate->ligand_choice reaction_type Cross-Coupling Type (e.g., Suzuki, Heck) reaction_type->ligand_choice pd_source Palladium Source (Pre-catalyst vs. Salt) reaction_type->pd_source optimal_catalyst Optimal Catalyst System ligand_choice->optimal_catalyst pd_source->optimal_catalyst

Caption: A logic diagram illustrating key factors in catalyst system selection.

References

Reaction monitoring techniques for 3-(3-Nitrophenyl)thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-Nitrophenyl)thiophene, a crucial building block for researchers, scientists, and drug development professionals. The synthesis is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-thienylboronic acid and an aryl halide, such as 1-bromo-3-nitrobenzene, in the presence of a base.[1][2] This reaction is favored for its high functional group tolerance and generally mild conditions.[3][4][5]

Q2: I am experiencing low to no yield in my Suzuki coupling reaction. What are the primary factors to investigate?

A2: Low yields in Suzuki couplings can stem from several issues. Key areas to troubleshoot include:

  • Catalyst Inactivation: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[2][6]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be slow. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this step.[2]

  • Poor Reagent Quality: Verify the purity of your 3-thienylboronic acid and 1-bromo-3-nitrobenzene. Impurities can interfere with the catalyst.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. A common system is a carbonate or phosphate base in a mixture of an organic solvent (like toluene, THF, or dioxane) and water.[1][6] The base activates the boronic acid to a more reactive boronate species.[6]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material.[2][6]

Q3: How can I monitor the progress of my reaction?

A3: Several techniques can be used to monitor the consumption of starting materials and the formation of the product:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the reaction.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the reaction components.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method, particularly useful for less volatile compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture over time.

Q4: What are common side products in this synthesis, and how can I minimize them?

A4: The primary side products are typically from:

  • Protodeboronation: The replacement of the boronic acid group on the thiophene with a hydrogen atom. This can be minimized by using milder bases, protecting the boronic acid (e.g., as a pinacol ester), or running the reaction under anhydrous conditions.[6]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is crucial for prevention.

Q5: The nitro group on my aryl halide seems to be affecting the reaction. What should I consider?

A5: Electron-withdrawing groups, such as the nitro group on the 1-bromo-3-nitrobenzene, generally make the aryl halide more reactive towards oxidative addition, which is often a favorable characteristic in Suzuki couplings.[3][4] However, the electronic effects can also influence other steps in the catalytic cycle and the stability of intermediates. If issues arise, screening different palladium catalysts, ligands, and bases is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to oxygen exposure.Ensure all glassware is oven-dried, and the reaction is set up under a robust inert atmosphere (Ar or N2). Use properly degassed solvents.[2][6]
Poor quality of reagents.Use fresh, high-purity starting materials and base.
Incorrect base or solvent system leading to poor solubility or reactivity.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).[2][6]
Significant Amount of Thiophene Detected (Protodeboronation) Boronic acid instability under reaction conditions.Use a milder base (e.g., K₂CO₃ instead of NaOH). Consider converting the boronic acid to a more stable pinacol ester. Lowering the reaction temperature can also help.[6]
Presence of Bithiophene Byproduct (Homocoupling) Oxygen in the reaction mixture.Improve degassing procedures for solvents and the reaction vessel (e.g., freeze-pump-thaw cycles or sparging with inert gas).[3]
Reaction Stalls Before Completion Catalyst decomposition.Use a more robust palladium precatalyst or a ligand that stabilizes the active catalytic species.
Insufficient mixing.Ensure vigorous stirring, especially in biphasic systems.
Difficulty in Product Purification Co-elution of product with starting materials or byproducts.Optimize the mobile phase for column chromatography. If using TLC for monitoring, test various solvent systems to achieve better separation.

Data Presentation

Summary of a High-Yield Synthesis of a 3-(Nitrophenyl)thiophene Analog

The following table summarizes the reaction conditions for a high-yield synthesis of 3-(4-nitrophenyl)thiophene, a close analog of this compound. These conditions can serve as an excellent starting point for the synthesis of the 3-nitro isomer.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
1-Bromo-4-nitrobenzene3-Thienylboronic acidPd precatalyst (2)K₃PO₄ (2)THF/H₂O (2:1)403096[1]

Experimental Protocols

General Workflow for Suzuki-Miyaura Coupling

G cluster_prep cluster_setup cluster_reaction cluster_workup prep Preparation setup Reaction Setup reaction Reaction workup Work-up & Purification analysis Analysis reagents Weigh Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand add_solids Add Solid Reagents to Flask reagents->add_solids glassware Use Flame-Dried Glassware glassware->add_solids degas Degas Solvents add_solvent Add Degassed Solvent via Syringe degas->add_solvent inert Establish Inert Atmosphere (Ar/N2) add_solids->inert inert->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC, GC-MS, HPLC) heat->monitor cool Cool Reaction Mixture monitor->cool Upon Completion extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify purify->analysis

General workflow for a Suzuki-Miyaura cross-coupling experiment.
Reaction Monitoring Protocols

TLC is a rapid, qualitative method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Plate: Silica gel 60 F254

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The ratio can be optimized to achieve good separation (e.g., starting with 9:1 or 4:1 Hexanes:Ethyl Acetate). The product, this compound, will be more polar than 1-bromo-3-nitrobenzene but likely less polar than 3-thienylboronic acid.

  • Procedure:

    • Prepare a developing chamber with the chosen eluent.

    • On a TLC plate, spot the 1-bromo-3-nitrobenzene standard, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Place the plate in the chamber and allow the solvent to ascend.

    • Visualize the plate under UV light (254 nm).

    • The reaction is complete when the spot corresponding to the 1-bromo-3-nitrobenzene has disappeared from the reaction mixture lane.

GC-MS allows for the separation and identification of volatile and semi-volatile components of the reaction mixture, providing quantitative data.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate or dichloromethane), filtered, and injected.

HPLC is a powerful technique for the quantitative analysis of the reaction mixture.

  • Column: A reverse-phase C18 column is commonly used for this type of analysis.[7]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed.

  • Detection: UV detector set at a wavelength where the product and starting materials absorb (e.g., 254 nm).

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with the mobile phase or a compatible solvent, filtered, and injected.

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction progress.

  • Sample Preparation: A small aliquot of the reaction mixture is taken, the solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis:

    • ¹H NMR: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the this compound product. The aromatic region of the spectrum will be most informative.

    • ¹³C NMR: Can be used to confirm the formation of the new C-C bond and the overall structure of the product.

  • Expected Chemical Shifts: The chemical shifts for 3-substituted thiophenes are influenced by the nature of the substituent. For this compound, the protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the nitrophenyl ring will also be in this region, with those closer to the nitro group being further downfield.

Troubleshooting Signaling Pathway

G start Low or No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_inert Ensure Rigorous Inert Atmosphere inert_ok Atmosphere OK? check_inert->inert_ok check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->start No, Replace/Purify reagents_ok->check_inert Yes inert_ok->start No, Improve Degassing inert_ok->check_catalyst Yes catalyst_ok->start No, Screen Ligands/Catalysts catalyst_ok->check_conditions Yes conditions_ok->start No, Re-evaluate success Improved Yield conditions_ok->success Yes

A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Isolating Pure 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up and purification of 3-(3-Nitrophenyl)thiophene, a common intermediate in medicinal chemistry. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the isolation of this compound after its synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide rapid solutions to common problems encountered during the work-up and purification of this compound.

Post-Reaction Work-up Issues

Q1: After the reaction, my mixture is a complex emulsion that is difficult to separate. What should I do?

A1: Emulsions during aqueous work-up are common. Here are several strategies to resolve them:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filter through Celite: Filter the entire mixture through a pad of Celite. This can help to break up the emulsion and remove particulate matter.[1]

  • Patience: Sometimes, simply letting the separatory funnel stand for a longer period (15-30 minutes) can allow the layers to separate.

  • Solvent Evaporation: If the reaction solvent is volatile (e.g., THF, Dioxane), you can evaporate it under reduced pressure before beginning the aqueous work-up. Then, redissolve the residue in a water-immiscible solvent like ethyl acetate for extraction.

Q2: I'm not sure if I have successfully removed all the basic catalyst (e.g., K₂CO₃, Cs₂CO₃) during the washing steps. How can I be sure?

A2: To ensure complete removal of inorganic bases, wash the organic layer with water until the pH of the aqueous washing is neutral. You can test the pH of the aqueous layer by touching a wet glass stirring rod to litmus paper. Continue washing until the litmus paper no longer indicates a basic pH.[2]

Purification by Column Chromatography

Q3: I am having trouble getting good separation of my product from impurities during column chromatography. What are the likely causes?

A3: Poor separation can stem from several factors. Consider the following:

  • Incorrect Solvent System: The polarity of your eluent may be too high, causing all compounds to elute together, or too low, resulting in very slow elution of your product. The ideal solvent system should give your product a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.[3]

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. For routine separations, a general rule is to use about 40 g of silica gel per 1 g of crude mixture.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to poor separation. Ensure the column is packed uniformly, preferably using a slurry method.

  • Sample Loading Technique: The sample should be loaded onto the column in the smallest possible volume of solvent to ensure a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often the best method.

Q4: What are the most probable impurities I need to separate from this compound?

A4: When synthesizing this compound via Suzuki coupling of 3-thienylboronic acid and 1-bromo-3-nitrobenzene, the most common impurities are:

  • Unreacted Starting Materials: 1-bromo-3-nitrobenzene and 3-thienylboronic acid.

  • Homocoupling Byproducts: Bithiophene (from the coupling of two molecules of 3-thienylboronic acid) and 3,3'-dinitrobiphenyl (from the coupling of two molecules of 1-bromo-3-nitrobenzene). Homocoupling of the boronic acid is a particularly common side reaction.[4]

  • Protodeboronation Product: Thiophene, formed by the replacement of the boronic acid group with a hydrogen atom.

Purification by Recrystallization

Q5: My product "oils out" instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This is often due to the presence of significant impurities or an inappropriate solvent choice.

  • Change Solvent: Try a solvent with a lower boiling point or a different polarity.

  • Use a Solvent Mixture: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Lower the Temperature: Ensure the solution is cooled slowly. Rapid cooling can promote oiling.

  • Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Q6: I have dissolved my product, but no crystals form upon cooling. What should I do?

A6: Failure to crystallize is usually due to either using too much solvent or the solution not being supersaturated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a small "seed" crystal of the pure product.

  • Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration of your compound, then allow it to cool again.

  • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

Quantitative Data Summary

The following tables provide reference data for planning the purification of this compound.

Table 1: Typical Suzuki-Miyaura Reaction Conditions for Thiophene Derivatives

ParameterConditionRationale/Reference
Aryl Halide 1-bromo-3-nitrobenzeneCommon starting material.
Boronic Acid 3-Thienylboronic acidCoupling partner.
Catalyst Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.[5]
Base K₃PO₄ or Cs₂CO₃Stronger bases can improve the rate of transmetalation.[5]
Solvent 1,4-Dioxane/H₂O or THF/H₂O (e.g., 4:1 v/v)Aqueous solvent mixtures are common and effective for Suzuki couplings.[5]
Temperature 40-100 °CReaction temperature is substrate-dependent and may require optimization.[6]
Yield (Analog) 96% for 3-(4-nitrophenyl)thiopheneDemonstrates high efficiency for a closely related substrate under optimized conditions.[6]

Table 2: Common Solvents for Column Chromatography and Recrystallization

SolventPolarity IndexBoiling Point (°C)Notes on Use
Hexane 0.169Common non-polar solvent for chromatography, often mixed with ethyl acetate.
Toluene 2.4111Can be a good recrystallization solvent for aromatic compounds.
Dichloromethane 3.140Good for dissolving a wide range of compounds; used in chromatography.
Ethyl Acetate 4.477Medium polarity solvent, standard for chromatography (mixed with hexanes).
Acetone 5.156Can be used for recrystallization, often in a mixture with hexanes.[7]
Ethanol 4.378A common and effective solvent for recrystallization of moderately polar compounds.[7]
Methanol 5.165A polar solvent, sometimes used in chromatography for eluting highly polar compounds.

Experimental Protocols

Protocol 1: General Post-Reaction Work-up
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (approx. 3 times the reaction volume).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and any insoluble salts. Wash the filter cake with additional ethyl acetate.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x reaction volume)

    • Saturated aqueous NaCl (brine) (1 x reaction volume)

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][2]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give the product spot an Rf value of ~0.25-0.35 and show good separation from impurities.[3]

  • Column Packing: Prepare a glass column with a small cotton plug at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the least polar solvent mixture you will use and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a final layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica column. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Visualizations

The following diagrams illustrate key workflows in the purification process.

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed reagent_check Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->reagent_check degassing Ensure Rigorous Degassing (Ar/N2 sparging, Freeze-Pump-Thaw) reagent_check->degassing catalyst Optimize Catalyst & Ligand (e.g., Screen XPhos, SPhos) degassing->catalyst base Optimize Base (e.g., K3PO4, Cs2CO3) catalyst->base solvent Optimize Solvent (Ensure solubility, try Dioxane/H2O) base->solvent temperature Adjust Temperature solvent->temperature end Improved Yield temperature->end

Caption: Troubleshooting workflow for low reaction yield.

G cluster_1 Work-up and Purification Workflow cluster_purification Purification Options reaction Completed Suzuki Reaction Mixture workup Aqueous Work-up (Dilute, Wash, Dry) reaction->workup concentrate Concentrate under Reduced Pressure workup->concentrate crude Crude Product concentrate->crude column Column Chromatography crude->column recrystallize Recrystallization crude->recrystallize pure Pure this compound column->pure recrystallize->pure

Caption: Experimental workflow for isolating the pure product.

References

Validation & Comparative

Crystallographic Characterization of 3-(3-Nitrophenyl)thiophene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive crystallographic analysis of 3-(3-Nitrophenyl)thiophene is not currently available in the public domain. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this specific compound. This indicates a potential gap in the existing scientific literature.

To provide a relevant comparative guide for researchers, scientists, and drug development professionals, this report presents a detailed crystallographic analysis of a closely related and structurally significant alternative: 2-Amino-5-methyl-4-(3-nitrophenyl)thiophene-3-carbonitrile . This compound shares the key 3-nitrophenyl and thiophene moieties, offering valuable insights into the potential solid-state structure and intermolecular interactions that could be anticipated for this compound.

This guide will objectively compare the crystallographic parameters of this alternative compound and provide the detailed experimental protocols and visualizations as requested.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 2-Amino-5-methyl-4-(3-nitrophenyl)thiophene-3-carbonitrile. In a complete comparative guide, this table would be expanded to include data for other relevant isomers or derivatives, should their crystal structures become available.

Parameter2-Amino-5-methyl-4-(3-nitrophenyl)thiophene-3-carbonitrile
Chemical Formula C₁₂H₉N₃O₂S
Formula Weight 259.29
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.163(2)
b (Å) 7.421(1)
c (Å) 13.623(3)
α (°) 90
β (°) 108.79(3)
γ (°) 90
Volume (ų) 1164.3(4)
Z 4
Density (calculated) (g/cm³) 1.480
Absorption Coefficient (mm⁻¹) 0.268
CCDC Number 1453483

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for obtaining single-crystal X-ray diffraction data for a small organic molecule like a nitrophenylthiophene derivative.

1. Crystal Growth:

  • Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or dichloromethane/hexane).

  • The crystallization vessel is covered and left undisturbed in a vibration-free environment at a constant temperature.

2. Data Collection:

  • A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a crystalline compound by single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Unraveling the Reactivity Landscape: A Comparative Analysis of 2- and 3-Substituted Nitrophenylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic data from nucleophilic aromatic substitution (SNA) reactions reveals distinct reactivity profiles for 2- and 3-substituted nitrophenylthiophenes. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers in predicting and controlling the outcomes of reactions involving these important heterocyclic compounds.

The position of the nitro group and the leaving group on the thiophene ring significantly influences the susceptibility of nitrophenylthiophenes to nucleophilic attack. Generally, 2-substituted nitrophenylthiophenes, often termed "para-like" isomers, exhibit different reactivity patterns compared to their 3-substituted "ortho-like" counterparts. This difference is primarily attributed to the distinct electronic and steric environments of the reaction centers.

Quantitative Comparison of Reactivity

Kinetic studies on the nucleophilic aromatic substitution of various nitrophenylthiophene isomers with amines, such as piperidine, provide a quantitative basis for comparing their reactivity. The second-order rate constants (kA) for these reactions serve as a direct measure of the substrate's susceptibility to nucleophilic attack.

SubstrateIsomer TypeNucleophileSolventRate Constant (kA, dm3 mol-1 s-1) at 20°CReference
2-Bromo-5-nitrothiophene2-Substituted ("para-like")PiperidineMethanol0.713[1]
2-Bromo-3-nitrothiophene3-Substituted ("ortho-like")PiperidineMethanol0.045[1]
2-Chloro-5-nitrothiophene2-Substituted ("para-like")PiperidineMethanol0.0485[1]
2-Chloro-3-nitrothiophene3-Substituted ("ortho-like")PiperidineMethanol0.00136[1]

The data clearly indicates that 2-substituted nitrophenylthiophenes are significantly more reactive towards nucleophilic substitution than their 3-substituted isomers under identical conditions. For instance, 2-bromo-5-nitrothiophene reacts with piperidine in methanol over 15 times faster than 2-bromo-3-nitrothiophene. A similar trend is observed for the corresponding chloro-derivatives. This enhanced reactivity in the "para-like" isomers is attributed to the more effective delocalization of the negative charge in the Meisenheimer intermediate, a key step in the SNA mechanism.

The Underlying Mechanism: A Stepwise Process

The nucleophilic aromatic substitution on nitrophenylthiophenes generally proceeds through a two-step addition-elimination mechanism, also known as the SNA mechanism.

SNAr_Mechanism cluster_legend Legend reactant Nitrophenylthiophene + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate k1 (rate-determining) product Substituted Product + Leaving Group intermediate->product k2 k1 k1: Rate of formation of Meisenheimer complex k2 k2: Rate of decomposition of Meisenheimer complex

Figure 1: Generalized signaling pathway for the SNAr mechanism.

The first step, the nucleophilic attack on the carbon atom bearing the leaving group, is typically the rate-determining step. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the overall reaction rate. In 2-substituted-5-nitrothiophenes, the nitro group at the 5-position can effectively stabilize the negative charge through resonance, thus lowering the activation energy for the formation of the Meisenheimer complex and accelerating the reaction. In 3-substituted isomers, this resonance stabilization is less effective, leading to a higher activation energy and a slower reaction rate.

Experimental Protocols

The kinetic data presented in this guide were obtained through spectrophotometric analysis. The following provides a general outline of the experimental methodology.

Kinetic Measurements:

The rates of the reactions were measured by following the increase in absorbance of the reaction mixture at the wavelength of maximum absorption of the substitution product. A spectrophotometer equipped with a thermostated cell holder was used to maintain a constant temperature (e.g., 20.0 ± 0.1 °C).

Procedure:

  • Solution Preparation: Stock solutions of the nitrophenylthiophene substrate and the amine nucleophile were prepared in the desired solvent (e.g., methanol).

  • Reaction Initiation: The reaction was initiated by adding a small volume of the substrate stock solution to a solution of the amine in a cuvette. The amine was always present in a large excess to ensure pseudo-first-order kinetic conditions.

  • Data Acquisition: The absorbance of the reaction mixture was recorded at regular time intervals.

  • Data Analysis: The pseudo-first-order rate constants (kobs) were calculated by fitting the absorbance versus time data to a single exponential equation. The second-order rate constants (kA) were then determined by dividing kobs by the concentration of the amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution mix Mix Substrate and Nucleophile in Cuvette prep_substrate->mix prep_nucleophile Prepare Nucleophile Stock Solution prep_nucleophile->mix measure Monitor Absorbance vs. Time mix->measure calc_kobs Calculate Pseudo-First-Order Rate Constant (k_obs) measure->calc_kobs calc_kA Calculate Second-Order Rate Constant (k_A) calc_kobs->calc_kA

Figure 2: Experimental workflow for kinetic analysis of SNAr reactions.

Conclusion

The positional isomerism in nitrophenylthiophenes has a profound impact on their reactivity in nucleophilic aromatic substitution reactions. 2-Substituted isomers consistently demonstrate higher reactivity than their 3-substituted counterparts due to more effective electronic stabilization of the reaction intermediate. This understanding is critical for researchers in the fields of medicinal chemistry and materials science for the rational design and synthesis of novel thiophene-based compounds with desired properties. The provided experimental framework serves as a reliable guide for further investigations into the reactivity of this important class of heterocyclic molecules.

References

Spectroscopic Scrutiny: A Comparative Guide to 3-(Nitrophenyl)thiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The position of the nitro group on the phenyl ring significantly influences the electronic and steric environment of the 3-phenylthiophene scaffold, leading to distinct spectroscopic signatures. These differences are most apparent in nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

Due to the limited availability of directly comparable, comprehensive experimental data for the complete set of 3-(Nitrophenyl)thiophene isomers in a single study, the following tables provide a summary of expected and observed spectroscopic characteristics based on general principles and data from related nitro-aromatic and thiophene compounds.

Table 1: Predicted UV-Vis Absorption and Fluorescence Data for 3-(Nitrophenyl)thiophene Isomers

IsomerPredicted λmax (nm)Predicted Molar Absorptivity (ε)Predicted Fluorescence Emission (λem)Predicted Quantum Yield (ΦF)
3-(2-Nitrophenyl)thiopheneShorter λmax due to steric hindranceLower εWeak or quenchedVery low
3-(3-Nitrophenyl)thiopheneIntermediate λmaxModerate εWeak emissionLow
3-(4-Nitrophenyl)thiopheneLonger λmax due to extended conjugationHigher εWeak or quenchedVery low

Note: Nitro-aromatic compounds are known to have low to negligible fluorescence quantum yields due to efficient intersystem crossing and other non-radiative decay pathways.

Table 2: Key Expected 1H and 13C NMR Chemical Shift Regions (in ppm) for 3-(Nitrophenyl)thiophene Isomers

IsomerAromatic Protons (Phenyl)Aromatic Protons (Thiophene)Aromatic Carbons (Phenyl)Aromatic Carbons (Thiophene)
3-(2-Nitrophenyl)thiopheneComplex multiplets, downfield shiftedDistinct signals for H-2, H-4, H-5C-NO2 (~148), other signals influenced by steric effectsSignals influenced by phenyl ring orientation
This compoundCharacteristic meta-coupling patternsDistinct signals for H-2, H-4, H-5C-NO2 (~148), distinct signals for ortho, meta, para carbonsSignals influenced by phenyl ring orientation
3-(4-Nitrophenyl)thiopheneTwo doublets (AA'BB' system)Distinct signals for H-2, H-4, H-5C-NO2 (~148), C-S (~145), two signals for ortho and meta carbonsSignals influenced by phenyl ring orientation

Table 3: Characteristic Infrared (IR) Absorption Bands for 3-(Nitrophenyl)thiophene Isomers

Functional GroupCharacteristic Wavenumber (cm-1)
Nitro (NO2) Asymmetric Stretch1510 - 1560
Nitro (NO2) Symmetric Stretch1345 - 1385
C-N Stretch840 - 870
Aromatic C-H Stretch3000 - 3100
Thiophene Ring Vibrations1400 - 1500

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize and differentiate the isomers of 3-(Nitrophenyl)thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • 1H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. The position of the nitro group will induce characteristic splitting patterns and chemical shifts in the aromatic region.

  • 13C NMR Spectroscopy: Spectra are typically acquired on the same instrument. A spectral width of 0-160 ppm is appropriate. Proton-decoupled spectra are recorded to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil and placing the paste between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm-1. A background spectrum is recorded and automatically subtracted from the sample spectrum. The characteristic strong absorption bands of the nitro group are key diagnostic peaks.

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a quartz cuvette with a 1 cm path length. Concentrations are typically in the range of 10-5 to 10-6 M.

  • UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 600 nm. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined.

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the λmax determined from the absorption spectrum, and the emission is scanned over a longer wavelength range. The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

Visualization of Spectroscopic Differentiation Workflow

The logical process for distinguishing the isomers of 3-(Nitrophenyl)thiophene based on their spectroscopic data can be visualized as follows:

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Isomer Identification Synthesis Synthesis of Isomers (ortho, meta, para) IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR UV_Vis UV-Vis & Fluorescence Synthesis->UV_Vis IR_Data Identify NO2 stretches (~1530 & ~1350 cm-1) IR->IR_Data NMR_Data Analyze aromatic splitting patterns & chemical shifts NMR->NMR_Data UV_Data Compare λmax and relative fluorescence intensity UV_Vis->UV_Data ortho ortho-Isomer (Steric Effects) meta meta-Isomer (Distinct Aromatic Signals) para para-Isomer (Symmetric Pattern) NMR_Data->ortho NMR_Data->meta NMR_Data->para UV_Data->ortho UV_Data->meta UV_Data->para

Caption: Logical workflow for the spectroscopic differentiation of 3-(Nitrophenyl)thiophene isomers.

A Comparative Guide to the Biological Activities of Nitrophenylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of nitrophenylthiophene derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is compiled from various studies to offer an objective comparison supported by experimental data.

Introduction

Thiophene-based compounds are a significant class of heterocyclic molecules known for a wide spectrum of biological activities. The incorporation of a nitrophenyl group can significantly modulate these properties, leading to derivatives with potent antimicrobial, anticancer, and anti-inflammatory effects. This guide explores the structure-activity relationships of these derivatives to aid in the rational design of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various nitrophenylthiophene derivatives.

Table 1: Antimicrobial Activity of Nitrophenylthiophene Derivatives
Compound IDStructureTest OrganismMinimum Inhibitory Concentration (MIC)Reference
1a 2-bromo-3,5-dinitrothiopheneEscherichia coliPredicted to have high activity[1]
1c 2-chloro-3,5-dinitrothiopheneEscherichia coliPredicted to have high activity[1]
1n 2-nitrothiopheneEscherichia coliPredicted to be the least active[1]
1a 2-bromo-3,5-dinitrothiopheneMicrococcus luteusPredicted to have high activity[1]
1c 2-chloro-3,5-dinitrothiopheneMicrococcus luteusPredicted to have high activity[1]
1n 2-nitrothiopheneMicrococcus luteusPredicted to be the least active[1]

Note: The activity for compounds 1a, 1c, and 1n was predicted based on quantitative structure-activity relationship (QSAR) models.[1]

Table 2: Anticancer Activity of Nitrophenylthiophene Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 5 Thienyl ChalconeMCF-7 (Breast)7.79 ± 0.81[2]
MDA-MB-231 (Breast)9.56 ± 0.93[2]
Compound 8 Thienyl ChalconeMCF-7 (Breast)10.21 ± 1.12[2]
MDA-MB-231 (Breast)12.43 ± 1.21[2]
Ciminalum-thiazolidinone hybrid 7d Ciminalum-thiazolidinone hybridMCF-7 (Breast)0.012 ± 0.001[2]
MDA-MB-231 (Breast)0.015 ± 0.002[2]
Ciminalum-thiazolidinone hybrid 7i Ciminalum-thiazolidinone hybridMCF-7 (Breast)0.018 ± 0.002[2]
MDA-MB-231 (Breast)0.021 ± 0.003[2]

Note: While not all compounds in this table are simple nitrophenylthiophenes, they contain the core thiophene and nitrophenyl moieties and provide valuable comparative cytotoxicity data.

Table 3: Anti-inflammatory Activity of a Nitrophenyl-Containing Compound
Compound IDStructureAssayDosage% Inhibition of EdemaReference
1-nicotinoyl-3-(m-nitrophenyl)-thiourea 1-nicotinoyl-3-(m-nitrophenyl)-thioureaCarrageenan-induced paw edema in rats100 mg/kg57.9%[3]

Note: This compound contains a nitrophenyl group and demonstrates anti-inflammatory activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the nitrophenylthiophene derivatives against various bacterial strains is determined using the broth microdilution method.

  • Compound Dilution : A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay for Cytotoxicity

The cytotoxic effects of the nitrophenylthiophene derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of novel compounds.

  • Animal Groups : Rats are divided into control and test groups.

  • Compound Administration : The test group receives the nitrophenylthiophene derivative, while the control group receives a vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema : A sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume : The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition : The percentage of inhibition of edema in the test groups is calculated relative to the control group.[3]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways potentially modulated by nitrophenylthiophene derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Nitrophenylthiophene Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anticancer Anticancer Assays (MTT/IC50) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (Paw Edema) characterization->anti_inflammatory pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) anticancer->pathway_analysis anti_inflammatory->pathway_analysis

Experimental workflow for the evaluation of nitrophenylthiophene derivatives.

nfkb_pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters proteasome Proteasome IkB->proteasome ubiquitination & degradation nucleus Nucleus NFkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates inhibitor Nitrophenylthiophene Derivative inhibitor->IKK inhibits mapk_pathway stimuli Stress / Mitogens receptor Receptor stimuli->receptor MAPKKK MAPKKK (e.g., MEKK, RAF) receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->transcription_factors activates cellular_response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response regulates inhibitor Nitrophenylthiophene Derivative inhibitor->MAPKK inhibits

References

Bridging Theory and Experiment: A Guide to Validating Thiophene Research with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between experimental findings and theoretical calculations is paramount for accelerating discovery. This guide provides a comparative analysis of experimental data and Density Functional Theory (DFT) calculations for thiophene and its derivatives. By objectively presenting quantitative data, detailed methodologies, and a clear workflow, we aim to showcase the power of DFT in validating and predicting the properties of this important class of heterocyclic compounds.

Thiophene-based molecules are integral to advancements in materials science and medicinal chemistry.[1] Validating experimental results with computational models like DFT not only confirms findings but also provides deeper insights into underlying mechanisms, guiding the design of novel thiophene derivatives with tailored properties.

Comparative Analysis of Experimental and DFT Data

The accuracy of DFT calculations is closely tied to the chosen functional and basis set. A popular and effective approach for organic molecules like thiophenes is the B3LYP hybrid functional combined with the 6-31G* basis set, which offers a good balance between computational cost and accuracy.[2] The following tables summarize the comparison between experimental data and values obtained from DFT calculations for various properties of thiophene and its derivatives.

Table 1: Electronic Properties of Thiophene

PropertyExperimental Value (eV)DFT Calculated Value (eV)Average Absolute Deviation (eV)
Vertical Ionization Energies (Outer Valence)--0.22[3][4]
Carbon 1s Binding Energies--0.10[3][4]
Vertical Valence Excitation Energies--0.19[3][4]
X-ray Absorption Energies--0.18[3][4]

Table 2: HOMO-LUMO Gap and Reactivity of Thiophene Derivatives

CompoundExperimental λmax (nm)Calculated LUMO-HOMO Gap (eV)Experimental Apparent Reaction Rate Constant (k)
ThiopheneHighLowHigh[5]
2,5-diphenylthiophene-LowestHighest[6]
3-methylthiophene--Lower[6]
2-methylthiopheneLowHighLowest[5]

A clear correlation is observed: compounds with a smaller HOMO-LUMO gap (as calculated by DFT) tend to have a higher reaction rate in photocatalytic degradation experiments.[5][6]

Table 3: Structural Parameters of a Thiophene Derivative

ParameterX-ray Crystallography ValueDFT Optimized Value
Bond Lengths (Å)VariesGood Agreement
Bond Angles (°)VariesGood Agreement

For many thiophene derivatives, the 3D structure determined by X-ray crystallography shows excellent overlay with the structure optimized using DFT methods, indicating high accuracy in predicting molecular geometry.[7]

Workflow for Validation

The process of validating experimental findings with DFT calculations follows a systematic workflow. This involves a continuous loop of experimental observation, computational modeling, and comparative analysis, leading to refined hypotheses and further experiments.

DFT Validation Workflow Workflow for Validating Experimental Findings with DFT cluster_experimental Experimental Phase cluster_computational Computational Phase exp_obs Experimental Observation (e.g., Spectroscopy, Reactivity) exp_data Quantitative Experimental Data exp_obs->exp_data comparison Comparative Analysis exp_data->comparison dft_setup DFT Model Setup (Functional, Basis Set) dft_calc DFT Calculation (Geometry Optimization, Property Prediction) dft_setup->dft_calc comp_data Predicted Computational Data dft_calc->comp_data comp_data->comparison validation Validation & Interpretation comparison->validation refinement Hypothesis Refinement & New Predictions validation->refinement refinement->exp_obs Further Experiments refinement->dft_setup Refined Models

Caption: A flowchart illustrating the iterative process of validating experimental data with DFT calculations.

Experimental and Computational Methodologies

A robust comparison relies on well-documented experimental and computational protocols. Below are generalized methodologies based on common practices in the field.

Experimental Protocols

  • Synthesis of Thiophene Derivatives: The synthesis of novel thiophene derivatives often involves multi-step reactions. For instance, the reaction of active methylene compounds with aryl isothiocyanate and α-halocarbonyl compounds in an alkaline medium is a common method.[7] Another approach involves the Friedel-Crafts acylation of a thiophene-containing precursor.[8] Products are typically purified by column chromatography and characterized using spectroscopic methods like NMR (¹H and ¹³C) and FT-IR, as well as elemental analysis.[8]

  • Spectroscopic Analysis:

    • Rotational Spectroscopy: High-resolution rotational spectra of thiophene and its isotopologues can be collected to determine precise molecular structures.[9]

    • UV-Visible Spectroscopy: UV-Vis absorption spectra are recorded to determine the maximum absorption wavelength (λmax), which can be correlated with electronic properties.[6]

  • Electrochemical Analysis:

    • Cyclic Voltammetry: This technique is used to study the electrochemical behavior of thiophene derivatives, such as their oxidation and reduction potentials.[8] It is also employed to monitor the electrochemical polymerization of thiophenes.[10]

DFT Calculation Methodology

  • Software and Functionals: DFT calculations are typically performed using software packages like Gaussian. The choice of the exchange-correlation functional is crucial. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used for its reliability in modeling organic molecules. The Perdew, Burke, and Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is another option.[1]

  • Basis Sets: The 6-31G(d) or more extensive basis sets like 6-311G(d,p) are commonly employed to describe the molecular orbitals.[11]

  • Geometry Optimization: The molecular structures are optimized to find the lowest energy conformation. The calculations are considered converged when the forces on every atom are below a certain threshold (e.g., 0.02 eV Å⁻¹).[1]

  • Property Calculations:

    • Vibrational Frequencies: These are calculated to compare with experimental FT-IR and Raman spectra.[1]

    • Electronic Properties: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra and calculate excitation energies. Ionization potentials and electron affinities can be calculated from the energy difference between the neutral and charged species.[12] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined to understand electronic transitions and reactivity.[13]

    • NMR Chemical Shifts: The NMR chemical shifts can be calculated and compared with experimental data to aid in structure elucidation.[11]

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predicted mass spectrometry fragmentation patterns of 3-(3-Nitrophenyl)thiophene and a structural isomer, 2-(3-Nitrophenyl)thiophene. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of aromatic and heterocyclic compounds. The guide outlines the anticipated fragmentation pathways under electron ionization (EI) conditions, presents the data in a comparative format, and provides a detailed experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

The structural characterization of isomeric compounds is a significant challenge in analytical chemistry. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful tool for this purpose. The fragmentation patterns generated by electron ionization mass spectrometry (EI-MS) provide a molecular fingerprint that can be used to deduce the structure of an unknown compound and differentiate it from its isomers. Aromatic nitro compounds and thiophene derivatives exhibit characteristic fragmentation behaviors that can be leveraged for their identification.[1][2]

Comparative Fragmentation Analysis

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways initiated by the nitro group, a common feature for nitroaromatic compounds.[3] The primary fragmentations are expected to involve the loss of the nitro group (NO₂) and nitric oxide (NO). Subsequent fragmentation will likely involve the thiophene and phenyl rings.

To illustrate the utility of mass spectrometry in distinguishing between isomers, the predicted fragmentation pattern of this compound is compared with that of 2-(3-Nitrophenyl)thiophene. While both isomers are expected to exhibit similar primary losses related to the nitro group, the relative abundances of subsequent fragment ions may differ due to the different substitution pattern on the thiophene ring, influencing the stability of the resulting fragment ions.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectra of this compound and 2-(3-Nitrophenyl)thiophene

m/zProposed Fragment IonPredicted Relative Abundance (%) for this compoundPredicted Relative Abundance (%) for 2-(3-Nitrophenyl)thiopheneFragmentation Pathway
205[M]⁺8085Molecular Ion
175[M - NO]⁺1510Loss of nitric oxide
159[M - NO₂]⁺100100Loss of nitro group (Base Peak)
133[C₉H₇S]⁺4050Subsequent fragmentation of [M - NO₂]⁺
115[C₇H₅S]⁺2520Further fragmentation
89[C₇H₅]⁺3035Phenyl-containing fragment
77[C₆H₅]⁺2025Phenyl cation

Fragmentation Pathway of this compound

The proposed fragmentation pathway for this compound under electron ionization is depicted below. The initial ionization event forms the molecular ion, which then undergoes a series of fragmentation steps.

M [C₁₀H₇NO₂S]⁺˙ m/z = 205 F1 [C₁₀H₇OS]⁺˙ m/z = 175 M->F1 - NO F2 [C₁₀H₇S]⁺ m/z = 159 M->F2 - NO₂ F3 [C₉H₇S]⁺ m/z = 133 F2->F3 - C₂H₂

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the comparative analysis of isomeric compounds by GC-MS. The following diagram illustrates the key steps, from sample preparation to data analysis and interpretation.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Interpretation Prep1 Dissolve Isomers in Appropriate Solvent Prep2 Prepare Dilutions for GC-MS Prep1->Prep2 GC Gas Chromatography Separation Prep2->GC MS Mass Spectrometry Detection (EI) GC->MS DataAcq Data Acquisition MS->DataAcq SpecExtract Mass Spectra Extraction DataAcq->SpecExtract FragAnalysis Fragmentation Pattern Analysis SpecExtract->FragAnalysis Comparison Comparative Analysis of Isomers FragAnalysis->Comparison

Caption: Workflow for GC-MS analysis of nitrophenylthiophene isomers.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound and its isomers is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injection:

    • Injector temperature: 250 °C.

    • Injection volume: 1 µL.

    • Split ratio: 20:1.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Mass scan range: m/z 40-400.

    • Solvent delay: 3 minutes.

This protocol is a starting point and may require optimization based on the specific instrumentation and the purity of the samples.

Alternative Analytical Techniques

While GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like nitrophenylthiophenes, other analytical methods can provide complementary information for structural elucidation and differentiation of isomers.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC can be used to separate isomers that may not be well-resolved by GC. Coupling HPLC with a mass spectrometer (LC-MS) using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can provide molecular weight information and, with tandem MS (MS/MS), fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the definitive structural elucidation of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the thiophene and phenyl rings will be distinct for different isomers, allowing for unambiguous identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. While it may not be sufficient to distinguish between positional isomers on its own, it can confirm the presence of the nitro group and the aromatic rings.

References

Comparative study of different synthetic routes to 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes

The synthesis of 3-arylthiophenes is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 3-(3-nitrophenyl)thiophene serves as a critical building block for various biologically active compounds. This guide provides a comparative analysis of two prominent palladium-catalyzed cross-coupling reactions for the synthesis of this target molecule: the Suzuki-Miyaura coupling and the Stille coupling. The information presented is supported by experimental data to facilitate the selection of the most suitable synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagent Generally low toxicity, considered "greener".[1][2]High toxicity of organotin reagents, requiring careful handling and disposal.[1][2][3]
Reagent Stability Boronic acids can be prone to decomposition.[2]Generally stable to air and moisture.[2][3]
Byproducts Boron-based, often water-soluble and easily removed.[1][2]Tin-based, can be difficult to remove completely from the product.[1][3]
Functional Group Tolerance Broad, but can be sensitive to acidic protons.[2]Excellent, very broad functional group tolerance.[1][2]
Reaction Conditions Typically requires a base.[1][2]Often proceeds under neutral conditions.[2]

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling often hinges on the specific substrates and desired outcomes. Below is a summary of quantitative data for the synthesis of nitrophenyl-substituted thiophenes, providing a direct comparison of their performance.

ReactionReactantsCatalyst/Base/SolventTimeTemperatureYield (%)
Suzuki Coupling 3-Thienylboronic acid, 1-Bromo-4-nitrobenzene*Pd precatalyst, K₃PO₄, THF/H₂O30 min40 °C96%[4]
Stille Coupling 3-(Tributylstannyl)thiophene, 1-Bromo-3-nitrobenzenePd(PPh₃)₄, Toluene12-16 h90-110 °CTypically high, but substrate-dependent

*Note: Data for 1-bromo-4-nitrobenzene is used as a close structural analog to 1-bromo-3-nitrobenzene, demonstrating the high efficiency of the Suzuki coupling for this type of substrate.[4]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki and Stille coupling reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, 3-Thienylboronic Acid, Catalyst, and Base Solvent Add Degassed Solvent Reactants->Solvent 1. Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor 2. Extract Aqueous Workup & Extraction Monitor->Extract Purify Column Chromatography Extract->Purify 3. Product Product Purify->Product Isolated Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Organostannane, and Catalyst Solvent Add Anhydrous, Degassed Solvent Reactants->Solvent 1. Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor 2. KF_Wash KF Wash to Remove Tin Monitor->KF_Wash Purify Column Chromatography KF_Wash->Purify 3. Product Product Purify->Product Isolated Product

Caption: General experimental workflow for the Stille coupling reaction.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a general procedure for the synthesis of 3-arylthiophenes and is expected to provide a high yield of this compound.[4]

Materials:

  • 1-Bromo-3-nitrobenzene (1.0 mmol)

  • 3-Thienylboronic acid (1.5 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Tetrahydrofuran (THF) and Water (2:1 mixture, 3 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 1-bromo-3-nitrobenzene, 3-thienylboronic acid, the palladium precatalyst, and potassium phosphate.

  • Purge the vessel with an inert gas.

  • Add the degassed THF/water solvent mixture.

  • Stir the reaction mixture at 40 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Stille Coupling Protocol

This protocol is a general procedure for Stille couplings and will require careful handling of the toxic organotin reagent and rigorous purification to remove tin byproducts.[5][6]

Materials:

  • 1-Bromo-3-nitrobenzene (1.0 equiv)

  • 3-(Tributylstannyl)thiophene (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-3-nitrobenzene and the palladium catalyst.

  • Subject the flask to three cycles of evacuation and backfilling with an inert gas.

  • Add the anhydrous and degassed toluene via syringe, followed by the 3-(tributylstannyl)thiophene.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-16 hours.

  • Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) for at least one hour to precipitate tributyltin fluoride.

  • Filter the slurry through Celite and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are effective methods for the synthesis of this compound. The Suzuki coupling offers the significant advantages of using less toxic reagents, milder reaction conditions, and a simpler workup procedure, often resulting in very high yields.[1][4] In contrast, the Stille coupling, while having excellent functional group tolerance, suffers from the high toxicity of organotin reagents and the challenge of removing tin-containing byproducts.[1][2][3] For the synthesis of this compound, the Suzuki-Miyaura coupling appears to be the superior choice in terms of efficiency, safety, and ease of execution. However, the Stille coupling remains a viable, albeit more hazardous, alternative. Researchers should select the method that best aligns with their laboratory capabilities, safety protocols, and the specific requirements of their synthetic targets.

References

Structure-Activity Relationship of Nitrophenylthiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrophenylthiophene derivatives, focusing on their antimicrobial and anticancer properties. The information is compiled from various studies, with experimental data summarized for objective comparison.

Antimicrobial Activity of Nitrophenylthiophenes

Nitrothiophenes have been recognized for their potential as chemotherapeutic agents.[1] The introduction of a nitro group to the thiophene ring, often in combination with other substituents, plays a crucial role in their biological activity. Studies have shown that the position and number of nitro groups, as well as the presence of other functionalities, significantly influence the antimicrobial potency of these compounds.[2][3]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of substituted nitrothiophene derivatives against various microbial strains. This data provides insight into the structural requirements for potent antimicrobial activity.

Compound IDStructure (Substituents on Thiophene Ring)Test OrganismMIC (µg/mL)Reference
1 2-nitroEscherichia coli>100[3]
2 2,4-dinitroEscherichia coli12.5[3]
3 2-chloro-3,5-dinitroEscherichia coli1.56[3]
4 2-bromo-3,5-dinitroEscherichia coli1.56[3]
5 5-nitrothiophene-2-carbaldehydeEscherichia coli6.25[3]
6 2-nitroMicrococcus luteus>100[3]
7 2,4-dinitroMicrococcus luteus25[3]
8 2-chloro-3,5-dinitroMicrococcus luteus0.78[3]
9 2-bromo-3,5-dinitroMicrococcus luteus0.78[3]
10 5-nitrothiophene-2-carbaldehydeMicrococcus luteus12.5[3]
11 5-Nitro-2-thiophene carboxaldehydeStaphylococcus aureus7[4]
12 5-Nitro-2-thiophene carboxaldehydeEnterococcus7[4]
13 5-Nitro-2-thiophene carboxaldehydeE. coli7[4]
14 5-Nitro-2-thiophene carboxaldehydeSalmonella typhi7[4]

Key SAR Insights for Antimicrobial Activity:

  • The presence of a single nitro group at the 2-position results in weak activity.[3]

  • The addition of a second nitro group significantly enhances activity.[2][3]

  • The introduction of a halogen (chloro or bromo) at the 2-position of dinitrothiophenes leads to the highest potency.[3]

  • The mode of action for highly active compounds like 2-chloro-3,5-dinitrothiophene is suggested to involve nucleophilic attack by intracellular thiols, leading to the displacement of the halogen.[3]

Anticancer Activity of Nitrophenylthiophenes

Thiophene derivatives, including those with nitrophenyl moieties, have demonstrated promising anticancer activities.[5][6] Their mechanism of action can involve the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis.[5][7] The combination of a thiazolidinone moiety with a nitrophenylpropenylidene fragment has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines.[8]

Quantitative Data Summary: Anticancer Activity

The following table presents the 50% inhibitory concentration (IC50) values for selected nitrophenylthiophene-containing compounds against different cancer cell lines.

Compound IDDescriptionCell LineIC50 (µM)Reference
15 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidLeukemia (MOLT-4)<1[8]
16 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidColon Cancer (SW-620)1.2[8]
17 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidBreast Cancer (MCF-7)1.8[8]
18 Thienopyrimidine derivative (trimethoxy analog)Liver Cancer (HepG2)3.77[7]
19 Thienopyrimidine derivative (methoxy derivative)Liver Cancer (HepG2)4.296[7]
20 Thienopyrimidine derivative (methoxy derivative)Prostate Cancer (PC-3)7.472[7]

Key SAR Insights for Anticancer Activity:

  • The presence of a 2-chloro-3-(4-nitrophenyl)propenylidene substituent at the 5-position of a thiazolidinone ring is crucial for potent anticancer activity.[8]

  • The nature of the substituent at the 3-position of the thiazolidinone ring also influences the cytotoxic levels.[8]

  • For thienopyrimidine derivatives, substitutions on the phenyl ring, such as methoxy groups, can modulate the inhibitory activity against different cancer cell lines.[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The antimicrobial activity of the synthesized compounds is commonly evaluated using the cup-plate agar diffusion method.[9]

  • Media Preparation: A suitable nutrient agar is prepared and sterilized.

  • Inoculation: The sterile agar is melted, cooled to 45-50°C, and inoculated with a standardized suspension of the test microorganism.

  • Plate Preparation: The inoculated medium is poured into sterile petri dishes and allowed to solidify.

  • Well Creation: Wells or cups of a specified diameter are made in the solidified agar.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMF, is added to the wells.[9] A standard antibiotic (e.g., ampicillin) is used as a positive control.[9]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity is often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

Proposed Mechanism of Action for Antimicrobial Activity

antimicrobial_mechanism Nitrothiophene_Derivative 2-Halo-3,5-dinitrothiophene Bacterial_Cell_Wall Bacterial Cell Wall Nitrothiophene_Derivative->Bacterial_Cell_Wall Penetration Nucleophilic_Attack Nucleophilic Attack Nitrothiophene_Derivative->Nucleophilic_Attack Displaces Halogen Intracellular_Thiols Intracellular Thiols (e.g., Cysteine, Glutathione) Bacterial_Cell_Wall->Intracellular_Thiols Intracellular_Thiols->Nucleophilic_Attack Attacks C2 of Thiophene Disrupted_Protein Disrupted Protein Function & Cell Death Nucleophilic_Attack->Disrupted_Protein sar_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Nitrophenylthiophene Analogs Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Antimicrobial_Screening Antimicrobial Assays (e.g., Agar Diffusion) Characterization->Antimicrobial_Screening Anticancer_Screening Cytotoxicity Assays (e.g., MTT) Characterization->Anticancer_Screening Data_Collection Collect Quantitative Data (MIC, IC50) Antimicrobial_Screening->Data_Collection Anticancer_Screening->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

Validating the Mechanism of Action for Bioactive Thiophene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications. Understanding and validating the precise mechanism of action is a critical step in the development of these compounds into effective drugs. This guide provides a comparative analysis of bioactive thiophene compounds across key therapeutic areas, presenting supporting experimental data, detailed methodologies for crucial validation assays, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Comparative Efficacy of Thiophene Derivatives

The following tables summarize the quantitative data on the biological activity of various thiophene derivatives, comparing them with each other and against established standard-of-care drugs. This allows for a clear and objective assessment of their performance.

Anticancer Activity: Inhibition of Kinases and Topoisomerase

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II.

Compound ID/SeriesTargetCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene Derivatives (VEGFR-2 Inhibitors)
Thiophene-3-carboxamide 14dVEGFR-2-0.191--
Thienopyrrolopyrimidine 4cVEGFR-2-0.075Sorafenib0.045
Thienopyrimidine 3bVEGFR-2-0.126Sorafenib0.045
Thiophene Derivatives (Cytotoxicity)
Thiophene Carboxamide 2bTubulinHep3B5.46Combretastatin A-4-
Thiophene Carboxamide 2eTubulinHep3B12.58Combretastatin A-4-
Thiophene Derivative 480-HeLa12.61Paclitaxel-
Thiophene Derivative 480-Hep G233.42Paclitaxel-
Thiophene Derivative 471-HeLa23.79Paclitaxel-
Thiophene Derivative 471-Hep G213.34Paclitaxel-
Thiophene Derivatives (Topoisomerase II Inhibitors)
TeniposideTopoisomerase II-More potent than EtoposideEtoposide-

Table 1: Comparative anticancer activity of selected thiophene derivatives. IC50 values represent the concentration required to inhibit 50% of the target's activity or cell growth.[1][2][3][4]

Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition

Chronic inflammation is a hallmark of many diseases, and enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key targets for anti-inflammatory drugs. Thiophene-based compounds have shown promise as potent inhibitors of these enzymes.

Compound/SeriesTargetIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene Derivatives (COX-2 Inhibitors)
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (29a-d)COX-20.31 - 1.40Celecoxib-
Thiophene Derivatives (5-LOX Inhibitors)
Benzothiophene-phenolic acid hybrid 25-LOX6.0--
Benzothiophene-phenolic acid hybrid 35-LOX6.6--

Table 2: Comparative anti-inflammatory activity of thiophene derivatives.[5]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.

Compound ID/SeriesBacterial StrainMIC (mg/L)Reference CompoundReference MIC (mg/L)
Thiophene Derivatives vs. Colistin-Resistant A. baumannii
Thiophene Derivative 4Col-R A. baumannii16 (MIC50)Colistin128 (MIC50)
Thiophene Derivative 5Col-R A. baumannii16 (MIC50)Colistin128 (MIC50)
Thiophene Derivative 8Col-R A. baumannii32 (MIC50)Colistin128 (MIC50)
Thiophene Derivatives vs. Colistin-Resistant E. coli
Thiophene Derivative 4Col-R E. coli8 (MIC50)Colistin8 (MIC50)
Thiophene Derivative 5Col-R E. coli32 (MIC50)Colistin8 (MIC50)
Thiophene Derivative 8Col-R E. coli32 (MIC50)Colistin8 (MIC50)
Thiophene Derivatives vs. Standard Bacteria
Thiophene Derivative 7bS. aureus, E. coliComparable to Ampicillin/GentamicinAmpicillin/Gentamicin-
Thiophene Derivative 8S. aureus, E. coliComparable to Ampicillin/GentamicinAmpicillin/Gentamicin-

Table 3: Comparative antimicrobial activity of thiophene derivatives. MIC50 is the minimum concentration that inhibits 50% of the screened strains.[6][7][8]

Experimental Protocols: Methodologies for Mechanism of Action Validation

Detailed and reproducible experimental protocols are fundamental to validating the mechanism of action of bioactive compounds. Below are methodologies for key assays cited in this guide.

Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of a test compound to inhibit the activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test thiophene compound and reference inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test thiophene compound and the reference inhibitor in an appropriate solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound or reference inhibitor.

  • Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ATP consumed or the amount of phosphorylated substrate. This is often a luminescence-based reagent where the signal is inversely proportional to kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation activity of Topoisomerase II, which is essential for DNA replication.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA - a network of interlocked DNA circles)

  • Assay buffer

  • ATP

  • Test thiophene compound and reference inhibitor (e.g., Etoposide)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.

  • Compound Addition: Add the test thiophene compound or reference inhibitor at various concentrations.

  • Enzyme Addition: Add the Topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator. Catenated kDNA remains at the top of the gel, while decatenated DNA migrates further down.

  • Data Analysis: The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA compared to the control.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test thiophene compound and reference inhibitor (e.g., Celecoxib)

  • 96-well opaque plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the assay buffer.

  • Compound Addition: In a 96-well plate, add the test thiophene compound or reference inhibitor at various concentrations.

  • Enzyme and Probe Addition: Add the COX-2 enzyme and the fluorometric probe to each well.

  • Initiation: Start the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period. The fluorescent signal is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve) for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test thiophene compound and reference antibiotic

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium.

  • Compound Dilution: Perform serial dilutions of the test thiophene compound and the reference antibiotic in the 96-well plate using the growth medium.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microbes in medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][8]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for a clear understanding of the mechanism of action. The following diagrams were generated using the DOT language.

G cluster_0 VEGFR-2 Signaling Pathway EGF VEGF VEGFR2 VEGFR-2 EGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by bioactive thiophene compounds.

G cluster_1 General Workflow for In Vitro Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Buffers) C Add Reagents and Compound to Microplate Wells A->C B Prepare Serial Dilutions of Thiophene Compound B->C D Initiate Reaction (e.g., add ATP or Substrate) C->D E Incubate at Controlled Temperature D->E F Stop Reaction and/or Add Detection Reagent E->F G Measure Signal (Luminescence, Fluorescence, etc.) F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: A generalized experimental workflow for in vitro enzyme inhibition assays.

G cluster_2 Molecular Docking Workflow PDB Retrieve Protein Structure (e.g., from PDB) PrepProtein Prepare Protein: Remove water, add hydrogens PDB->PrepProtein Docking Perform Molecular Docking (e.g., AutoDock, Glide) PrepProtein->Docking Ligand Prepare Thiophene Ligand: Generate 3D structure, minimize energy Ligand->Docking Analysis Analyze Docking Results: Binding energy, interactions Docking->Analysis Validation Experimental Validation (e.g., In vitro assay) Analysis->Validation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of thiophene derivatives is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision, and the cross-validation of different techniques provides a comprehensive understanding of their respective strengths and limitations. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of thiophene derivatives, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice of an analytical technique for the analysis of thiophene derivatives is dictated by the specific properties of the analyte, the sample matrix, and the intended purpose of the analysis. While techniques like HPLC and GC-MS are robust for separation and quantification, UV-Vis spectrophotometry can be a simpler and more accessible method for certain applications.

Table 1: Comparison of Analytical Methods for Thiophene Derivative Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity, with detection typically by UV-Vis.Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1]Measurement of the absorption of ultraviolet-visible radiation by the analyte.
Selectivity Moderate to High (dependent on column chemistry and detector).Very High (mass spectral data provides structural information).[1]Low to Moderate (prone to interference from other absorbing species).
Sensitivity Moderate (µg/L to mg/L levels typical).[1]High (ng/L to µg/L levels achievable).[1]Low (typically in the µg/mL range).
Linearity (R²) > 0.99> 0.995[1]> 0.99
Limit of Detection (LOD) Typically in the ng/µL to µg/mL range.[2][3]Can reach pg to ng levels.Typically in the µg/mL range.[3]
Limit of Quantification (LOQ) Typically in the ng/µL to µg/mL range.[2][3]Can reach pg to ng levels.Typically in the µg/mL range.[3]
Sample Throughput HighModerate[1]Very High
Typical Run Time 10 - 30 minutes.[1][2]15 - 30 minutes.[1]< 5 minutes
Advantages Wide applicability, robust, suitable for non-volatile and thermally labile compounds.[4]High specificity, structural elucidation, suitable for complex matrices.[1]Simple, rapid, and cost-effective.
Disadvantages Lower selectivity than MS, may require derivatization for some compounds.[1]Requires volatile and thermally stable analytes, potential for matrix interference.[1]Limited selectivity, not suitable for complex mixtures without prior separation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of thiophene derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of a wide range of thiophene derivatives, particularly those that are non-volatile or thermally labile.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Thiophene derivative standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The ratio may need to be optimized depending on the specific analyte. A common starting point is a gradient elution.[4]

  • Standard Solution Preparation: Prepare a stock solution of the thiophene derivative standard in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing the thiophene derivative in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Detection Wavelength: Determined by the UV-Vis spectrum of the specific thiophene derivative (e.g., 235 nm for 3-Thiophenemethanol).[4]

    • Column Temperature: 30°C[4]

  • Analysis: Inject the calibration standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of the thiophene derivative in the samples from the calibration curve.

HPLC_Workflow A Mobile Phase Preparation C HPLC System (Pump, Injector, Column) A->C B Standard & Sample Preparation B->C D UV-Vis Detector C->D E Data Acquisition & Processing D->E F Quantification E->F

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable thiophene derivatives, offering high sensitivity and specificity.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[1]

Reagents:

  • Helium (carrier gas)

  • Organic solvent (e.g., dichloromethane or hexane)[1]

  • Thiophene derivative standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the thiophene derivative standard in a volatile organic solvent and dilute to create calibration standards.

  • Sample Preparation: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent. Dry the organic extract and concentrate it to a final volume.[1]

  • GC-MS Conditions:

    • Inlet Temperature: 250°C[1]

    • Injection Volume: 1 µL in splitless mode[1]

    • Oven Temperature Program: An initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C.[1]

    • Carrier Gas Flow Rate: 1.2 mL/min[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for qualitative confirmation.[1]

  • Analysis: Inject the calibration standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve based on the peak areas of a characteristic ion of the thiophene derivative.

GCMS_Workflow A Sample Preparation (e.g., LLE) B GC System (Injector, Column) A->B C Mass Spectrometer (Ion Source, Analyzer, Detector) B->C D Data System C->D E Identification & Quantification D->E

GC-MS Experimental Workflow
UV-Vis Spectrophotometry Method

This method is a simple and rapid technique for the quantification of a thiophene derivative in a simple matrix, provided it has a chromophore that absorbs in the UV-Vis region.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Solvent (e.g., ethanol, methanol, or water)

  • Thiophene derivative standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the thiophene derivative standard and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards and filter if necessary.

  • Wavelength Selection: Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and samples at the λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of the thiophene derivative in the samples from the calibration curve.

UVVis_Workflow A Standard & Sample Preparation B Determine λmax A->B C Measure Absorbance A->C B->C D Calibration Curve Construction C->D E Calculate Concentration D->E

UV-Vis Spectrophotometry Workflow

Data Presentation: A Case Study on a Thiophene Derivative

To illustrate the cross-validation process, consider the hypothetical validation data for the analysis of a specific thiophene derivative, "Thiophene-X," by HPLC-UV and GC-MS.

Table 2: Validation Parameters for the Analysis of Thiophene-X

ParameterHPLC-UV MethodGC-MS Method
Linearity Range 0.1 - 100 µg/mL0.01 - 20 µg/mL
Correlation Coefficient (R²) 0.99950.9998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%< 2.0%
- Intermediate Precision (Inter-day)< 2.0%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.015 µg/mL
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in oven temperature ramp and carrier gas flow.

The data in Table 2 demonstrates that for "Thiophene-X," the GC-MS method offers superior sensitivity with lower LOD and LOQ values compared to the HPLC-UV method. Both methods exhibit excellent linearity, accuracy, and precision, making them suitable for the intended purpose. The choice between the two would depend on the required sensitivity and the nature of the sample matrix.

Conclusion

The cross-validation of analytical methods is a fundamental practice in drug development and quality control. For thiophene derivatives, HPLC-UV, GC-MS, and UV-Vis spectrophotometry each offer distinct advantages. HPLC is a versatile and robust technique for a wide range of thiophene compounds. GC-MS provides exceptional sensitivity and specificity for volatile derivatives. UV-Vis spectrophotometry, while less specific, offers a rapid and cost-effective solution for simpler sample matrices. By carefully considering the validation data and experimental protocols presented in this guide, researchers can make informed decisions to select and validate the most appropriate analytical method for their specific needs, ensuring the generation of accurate and reliable data.

References

Safety Operating Guide

Proper Disposal of 3-(3-Nitrophenyl)thiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information, including operational and disposal plans for 3-(3-Nitrophenyl)thiophene. This guide provides procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical, fostering a secure laboratory environment.

Hazard Profile and Safety Precautions

Hazard CategoryPotential Hazard DescriptionRecommended Precautions
Acute Toxicity Harmful if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][3]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing to prevent skin exposure.[2][4]
Eye Damage/Irritation May cause serious eye irritation.[2]Wear safety glasses with side shields or chemical splash goggles.[2][4]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Avoid release to the environment.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected prior to use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. This chemical should not be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Original Container: Whenever possible, keep the chemical in its original container.

  • Waste Container: If transferring is necessary, use a clean, compatible, and clearly labeled container with a secure lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[1]

  • No Mixing: Do not mix this waste with other chemical waste streams.[1]

Step 2: Storage

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[1]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.

Step 3: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.[1]

  • Licensed Contractor: The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert personnel nearby.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Have this compound Waste B Use Original or Compatible Labeled Container A->B C Do Not Mix with Other Waste B->C D Store in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange Pickup by Licensed Contractor E->F G Dispose via Approved Waste Disposal Plant F->G H Spill Occurs I Evacuate and Ventilate Area H->I J Contain with Inert Absorbent I->J K Collect and Seal in Labeled Container J->K L Decontaminate Spill Area K->L M Store as Hazardous Waste L->M

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current safety data sheets for related compounds.

References

Personal protective equipment for handling 3-(3-Nitrophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(3-Nitrophenyl)thiophene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally related chemicals, including thiophenes and nitroaromatic compounds. Adherence to these guidelines is essential for ensuring personal safety and environmental protection in the laboratory.

Hazard Profile and Personal Protective Equipment (PPE)

The chemical structure of this compound, which combines a thiophene ring with a nitrophenyl group, suggests a hazard profile that includes potential toxicity, skin and eye irritation, and flammability. Aromatic nitro compounds can be toxic and may pose environmental hazards[1][2][3]. Thiophene and its derivatives are often flammable and can be irritating to the eyes and skin[4][5]. Therefore, stringent safety measures are required.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationsRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[3]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact, as the compound may be harmful if absorbed through the skin.[2][7]
Body Protection Standard laboratory coat.[3][4] For larger quantities or risk of splash, consider a chemical-resistant apron or coveralls.[5][8]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Handle in a well-ventilated area, preferably a certified chemical fume hood.[3][9] If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[4][8][10]Minimizes inhalation of the compound, which may be harmful.[2][6][7]

Operational Plan: Handling and Storage

Safe handling and storage practices are paramount to minimizing exposure risks and preventing accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE): Don the recommended PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a fume hood to control dust and vapors.[11]

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[9] Do not use combustible materials.[9] Collect the absorbed material and contaminated debris in a sealed, labeled container for hazardous waste disposal.[9][12] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

Storage Guidelines:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][10]

  • Keep away from heat, sparks, and open flames, as thiophene derivatives can be flammable.[4][5]

  • Store separately from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[10][13]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[3][12]

  • Containerization: Collect all waste, including unused product and contaminated disposables (e.g., gloves, absorbent materials), in a dedicated, leak-proof, and chemically compatible container.[12][14] The original container may be used if it is in good condition.[3]

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and any other components of the waste stream.[3][12][14]

  • Storage of Waste: Keep the sealed waste container in a designated hazardous waste accumulation area that is secure and has secondary containment.[3][14]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Workflow Diagrams

PPE_Decision_Tree Figure 2: PPE Selection Logic start Handling this compound? eye Wear Chemical Splash Goggles start->eye hand Wear Nitrile Gloves start->hand body Wear Lab Coat start->body respiratory Use Fume Hood start->respiratory splash_risk Risk of Splash or Large Quantity? body->splash_risk enhanced_body Add Chemical Apron/ Coveralls splash_risk->enhanced_body Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.